Product packaging for 2-Butenethioic acid(Cat. No.:CAS No. 28307-88-2)

2-Butenethioic acid

Cat. No.: B15480823
CAS No.: 28307-88-2
M. Wt: 102.16 g/mol
InChI Key: YTTALSLGBLXCOB-UHFFFAOYSA-N
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Description

2-Butenethioic Acid is a chemical compound offered for research and development purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers are interested in thiocarboxylic acids, the class to which this compound belongs, due to their unique reactivity compared to their oxo-acid counterparts. The presence of the sulfur atom in the thiocarboxyl group can influence the compound's mechanism of action in various applications, including its potential as a building block in organic synthesis and in the study of novel materials. Please consult the safety data sheet prior to handling. Specific research applications and mechanistic studies for this particular compound are an area of ongoing scientific investigation. Note: The specific properties, detailed applications, and research value for this compound are not well-documented in the located public sources. The information above is a general template.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6OS B15480823 2-Butenethioic acid CAS No. 28307-88-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28307-88-2

Molecular Formula

C4H6OS

Molecular Weight

102.16 g/mol

IUPAC Name

but-2-enethioic S-acid

InChI

InChI=1S/C4H6OS/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)

InChI Key

YTTALSLGBLXCOB-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)S

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structural Isomers and Stereochemistry of 2-Butenethioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers and stereochemistry of 2-butenethioic acid. Due to the limited availability of specific experimental data for this compound in the current literature, this guide draws upon established principles of organic chemistry and data from analogous compounds to present a thorough theoretical framework. This includes an exploration of its structural isomers, stereoisomers, tautomeric forms, and general methodologies for its synthesis and characterization.

Introduction to this compound

This compound is an unsaturated organosulfur compound with the chemical formula C₄H₆OS. As an α,β-unsaturated thioic acid, it possesses a reactive electronic structure that makes it an interesting candidate for further investigation in synthetic chemistry and drug development. The presence of a carbon-carbon double bond and a thioic acid functional group gives rise to a variety of isomeric forms, each with potentially distinct physical, chemical, and biological properties.

Structural Isomerism

Structural isomers of this compound have the same molecular formula but different atomic connectivity. The primary structural isomers are positional isomers and tautomers.

Positional Isomerism

The position of the double bond and the thioic acid group can vary, leading to different positional isomers. The most common positional isomer is 3-butenethioic acid.

  • This compound: The double bond is between carbons 2 and 3.

  • 3-Butenethioic acid: The double bond is between carbons 3 and 4.

Tautomerism

The thioic acid functional group can exist in two tautomeric forms: the S-acid (thiol form) and the O-acid (thione form). The thiol form is generally the more common and stable tautomer for thiocarboxylic acids.[1]

  • 2-Butenethioic S-acid (Thiol form): Characterized by a C=O double bond and a C-SH single bond.

  • 2-Butenethioic O-acid (Thione form): Characterized by a C=S double bond and a C-OH single bond.

Tautomers 2-Butenethioic S-acid 2-Butenethioic S-acid 2-Butenethioic O-acid 2-Butenethioic O-acid 2-Butenethioic S-acid->2-Butenethioic O-acid Tautomerization 2-Butenethioic O-acid->2-Butenethioic S-acid caption Tautomeric forms of this compound. EZ_Isomers (E)-2-Butenethioic acid (E)-2-Butenethioic acid (Z)-2-Butenethioic acid (Z)-2-Butenethioic acid caption E/Z isomers of this compound. Synthesis_Acyl_Chloride Crotonic Acid Crotonic Acid Crotonyl Chloride Crotonyl Chloride Crotonic Acid->Crotonyl Chloride SOCl2 Thionyl Chloride Thionyl Chloride Thionyl Chloride->Crotonyl Chloride This compound This compound Crotonyl Chloride->this compound KSH Potassium Hydrosulfide Potassium Hydrosulfide Potassium Hydrosulfide->this compound caption Synthesis via acyl chloride. Synthesis_Lawesson Crotonic Acid Crotonic Acid This compound This compound Crotonic Acid->this compound Thionation Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->this compound caption Synthesis using Lawesson's Reagent. Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Isomers Pure Isomers Column Chromatography->Pure Isomers NMR NMR (1H, 13C) IR IR Spectroscopy MS Mass Spectrometry Pure Isomers->NMR Pure Isomers->IR Pure Isomers->MS caption General workflow for synthesis and characterization.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Butenethioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-butenethioic acid is scarce in publicly available literature. This guide consolidates general principles from analogous compounds and predicted data to provide a comprehensive overview. All predicted values should be treated as estimates and require experimental verification.

Introduction

This compound, an unsaturated thiocarboxylic acid, represents a unique chemical entity with potential applications in various scientific domains, including drug development and materials science. Its structure, featuring both a reactive α,β-unsaturated system and a thiocarboxylic acid moiety, suggests a rich and complex chemical profile. This technical guide aims to provide a detailed exploration of the physicochemical properties of this compound, drawing upon established knowledge of similar compounds to predict its behavior and characteristics.

Physicochemical Properties

Due to the limited availability of direct experimental data, the following table summarizes predicted and extrapolated physicochemical properties of this compound. These values are derived from computational models and comparison with analogous compounds like crotonic acid and thioacetic acid.

PropertyPredicted/Estimated ValueNotes and Comparison
Molecular Formula C₄H₆OS
Molecular Weight 102.15 g/mol
Melting Point Data not availableLikely a low-melting solid or liquid at room temperature. For comparison, crotonic acid (the carboxylic acid analog) has a melting point of 71.6 °C. The presence of sulfur may alter intermolecular interactions.
Boiling Point Data not availableExpected to be higher than crotonic acid (185 °C) due to the heavier sulfur atom, but potentially lower than if strong hydrogen bonding is disrupted.
pKa ~3.0 - 3.5Thiocarboxylic acids are generally more acidic than their carboxylic acid counterparts. Thioacetic acid has a pKa of approximately 3.4, while the pKa of crotonic acid is 4.69. The unsaturation may slightly influence the acidity.[1]
Solubility Data not availableExpected to have limited solubility in water and be soluble in organic solvents like ether, ethanol, and dichloromethane, similar to other small organic thioacids.
Tautomerism Exists in thiol and thione formsThe thiol form (S-acid) is generally the more stable and predominant tautomer for thiocarboxylic acids.[1]

Spectral Data (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum of this compound (in its more stable trans or (E)-isomer form) is predicted to show the following signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.9Doublet3HCH₃
~5.8Doublet of quartets1H=CH- (alpha to C=O)
~7.1Doublet of quartets1H=CH- (beta to C=O)
~4.0 - 5.0Broad singlet1HS-H
13C NMR Spectroscopy

The carbon NMR spectrum is predicted to have four distinct signals:

Chemical Shift (ppm)Assignment
~18CH₃
~125=CH- (alpha to C=O)
~145=CH- (beta to C=O)
~195C=O
Infrared (IR) Spectroscopy

Key predicted vibrational frequencies include:

Wavenumber (cm⁻¹)Functional GroupDescription
~2550S-HThiol stretch (typically weak)
~1680C=OCarbonyl stretch (strong)
~1640C=CAlkene stretch
~970C-H bendOut-of-plane bend for trans alkene
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 102. Key fragmentation patterns for α,β-unsaturated thioesters often involve the loss of the thio- part of the molecule. Predicted fragmentation for this compound could include:

  • Loss of •SH: [M - 33]⁺ leading to a fragment at m/z = 69.

  • Loss of COSH: [M - 61]⁺ leading to a fragment at m/z = 41.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not widely published, general methods for the synthesis of thiocarboxylic acids can be adapted.

Synthesis via Acyl Chloride

This is a common method for preparing thiocarboxylic acids.[1]

Workflow:

Synthesis_Acyl_Chloride 2-Butenoyl_chloride 2-Butenoyl chloride Reaction Reaction in an aprotic solvent (e.g., THF) 2-Butenoyl_chloride->Reaction KSH Potassium hydrosulfide (B80085) (KSH) KSH->Reaction 2-Butenethioic_acid This compound Reaction->2-Butenethioic_acid KCl Potassium chloride (KCl) Reaction->KCl

Synthesis of this compound via Acyl Chloride

Methodology:

  • Preparation of Hydrosulfide Solution: A solution of potassium hydrosulfide (KSH) is prepared in a suitable anhydrous, aprotic solvent such as tetrahydrofuran (B95107) (THF).

  • Reaction: 2-Butenoyl chloride (crotonyl chloride) is added dropwise to the stirred KSH solution at a controlled temperature (typically 0 °C to room temperature).

  • Workup: The reaction mixture is then acidified with a dilute acid (e.g., HCl) to protonate the thiocarboxylate salt.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether), washed, dried, and purified, typically by distillation or chromatography.

Synthesis using Lawesson's Reagent

Lawesson's reagent is a thionating agent that can convert carboxylic acids to thiocarboxylic acids.

Workflow:

Synthesis_Lawessons_Reagent Crotonic_acid Crotonic acid Reaction Reaction in an anhydrous solvent (e.g., Toluene) Crotonic_acid->Reaction Lawessons_Reagent Lawesson's Reagent Lawessons_Reagent->Reaction 2-Butenethioic_acid This compound Reaction->2-Butenethioic_acid Byproducts Phosphorus-containing byproducts Reaction->Byproducts

Synthesis of this compound using Lawesson's Reagent

Methodology:

  • Reaction Setup: Crotonic acid and Lawesson's reagent are dissolved in an anhydrous, high-boiling solvent like toluene.

  • Heating: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Workup and Purification: The solvent is removed under reduced pressure, and the crude product is purified by chromatography to separate it from the phosphorus-containing byproducts.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathway interactions of this compound are not available. However, the presence of an α,β-unsaturated carbonyl system suggests potential biological reactivity.

Michael Addition Reactivity

Compounds with α,β-unsaturated carbonyl moieties are known to be Michael acceptors and can react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. This reactivity is a key mechanism for the biological activity of many natural and synthetic compounds.

Logical Relationship:

Michael_Addition 2-Butenethioic_acid This compound (α,β-unsaturated carbonyl) Michael_Addition Michael Addition 2-Butenethioic_acid->Michael_Addition Protein_Thiol Protein with nucleophilic cysteine residue (-SH) Protein_Thiol->Michael_Addition Covalent_Adduct Covalent Protein Adduct Michael_Addition->Covalent_Adduct Altered_Protein_Function Altered Protein Function Covalent_Adduct->Altered_Protein_Function Biological_Effect Downstream Biological Effect Altered_Protein_Function->Biological_Effect

References

A Technical Guide to the Spectroscopic Data of 2-Butenethioic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data (NMR, IR, MS) for 2-Butenethioic acid is exceptionally scarce in publicly available scientific literature. This guide presents the available data for its derivatives and provides general spectroscopic characteristics of related compounds to infer the expected spectral features of this compound.

Introduction

This compound is an unsaturated thio-carboxylic acid. Thio-carboxylic acids and their derivatives are of interest in organic synthesis and medicinal chemistry due to their unique reactivity and biological properties. The sulfur atom imparts distinct spectroscopic signatures compared to their oxygen analogues. This guide aims to provide a comprehensive overview of the available spectroscopic data for derivatives of this compound and to offer insights into the expected spectroscopic behavior of the parent compound.

Spectroscopic Data of this compound Derivatives

Due to the lack of data for the parent compound, this section focuses on the characterized derivative, S-Isopropyl 3-methylbut-2-enethioate, which has been identified in various natural products.

Table 1: Mass Spectrometry Data for S-Isopropyl 3-methylbut-2-enethioate

PropertyValue
Molecular Formula C₈H₁₄OS
Average Molecular Weight 158.261 g/mol
Monoisotopic Molecular Weight 158.07653576 g/mol

Source: Human Metabolome Database (HMDB)

Predicted Spectroscopic Data and General Characteristics

In the absence of experimental data for this compound, we can infer its likely spectroscopic characteristics based on known data for similar compounds, such as thioacrylic acid derivatives and other unsaturated thioacids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show signals for the vinyl protons and the methyl group protons. The chemical shifts of the vinyl protons would be influenced by the presence of the electron-withdrawing thiocarboxyl group. The coupling constant (J-value) between the vinyl protons would indicate the stereochemistry (cis or trans) of the double bond. The acidic proton of the carboxyl group would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the two olefinic carbons, and the methyl carbon. The carbonyl carbon of a thioacid typically resonates at a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (of COOH)3300-2500Broad
C=O stretch (carbonyl)1725-1700Strong
C=C stretch (alkene)1680-1620Medium
C-S stretch700-600Medium-Weak

The carbonyl (C=O) stretching frequency in thioacids is a key diagnostic peak.[1]

Mass Spectrometry (MS)

In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). For thioacids, fragmentation involving the C-S bond would also be expected.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for this compound are not available due to the lack of published research. However, standard methodologies for NMR, IR, and MS analysis of organic compounds would be applicable.

General Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

General Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

General Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Characterization IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation

References

A Theoretical and Computational Exploration of 2-Butenethioic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of 2-Butenethioic acid, a molecule of interest in various chemical and pharmaceutical contexts. Due to a scarcity of direct experimental and computational studies on this specific molecule, this paper synthesizes information from closely related compounds, including unsaturated carboxylic acids, thioic acids, and thioamides, to project its structural, spectroscopic, and conformational properties. This document is intended to serve as a foundational resource for researchers, offering insights into the expected molecular behavior of this compound and providing detailed computational methodologies for its further investigation. All quantitative data are summarized in structured tables, and key concepts are visualized through diagrams generated using Graphviz (DOT language).

Introduction to this compound

This compound is an unsaturated organosulfur compound. As a thioic acid, it can exist in two tautomeric forms: the more common thiol form, which features a carbonyl group and a sulfur-hydrogen bond, and the thione form, characterized by a thiocarbonyl group and an oxygen-hydrogen bond. The thiol form is generally more stable. Furthermore, this compound can exist as two geometric isomers: (E)-2-Butenethioic acid and (Z)-2-Butenethioic acid.

This guide will focus on the more stable thiol tautomer and explore the theoretical and computational characteristics of both its (E) and (Z) isomers. The subsequent sections will delve into its molecular structure, predicted spectroscopic data based on computational models, and a detailed conformational analysis.

Molecular Structure and Isomerism

The primary structural variations in this compound arise from the geometry around the carbon-carbon double bond (E/Z isomerism) and rotation around the C-C and C-S single bonds, leading to different conformers. The most stable conformers are typically the planar s-cis and s-trans forms, arising from rotation about the C2-C3 single bond.

cluster_E (E)-2-Butenethioic Acid cluster_Z (Z)-2-Butenethioic Acid E_s_cis s-cis E_s_trans s-trans E_s_cis->E_s_trans Rotation Z_s_cis s-cis Z_s_trans s-trans Z_s_cis->Z_s_trans Rotation

Figure 1: Conformational Isomers of (E) and (Z)-2-Butenethioic Acid.

Recommended Computational Protocols

For accurate theoretical studies of this compound, Density Functional Theory (DFT) is a recommended and widely used computational method. The following provides a detailed experimental protocol for in silico analysis.

Geometry Optimization and Vibrational Frequency Calculations
  • Software: Gaussian 09/16, ORCA, or similar quantum chemistry software package.

  • Methodology:

    • Perform geometry optimizations using the B3LYP hybrid functional, which has been shown to provide a good balance of accuracy and computational cost for organic molecules. For higher accuracy, the M06-2X functional can be employed.

    • Utilize a Pople-style basis set, such as 6-311+G(d,p), or a correlation-consistent basis set like cc-pVTZ for more rigorous calculations. The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on oxygen and sulfur, and polarization functions (d,p) are crucial for describing the bonding environment accurately.

  • Procedure:

    • Construct the initial molecular structures for the (E) and (Z) isomers in both s-cis and s-trans conformations.

    • Run geometry optimization calculations to find the lowest energy structures.

    • Following optimization, perform vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain theoretical infrared (IR) spectra.

Start Start Build Initial Structure Build Initial Structure Geometry Optimization (DFT) Geometry Optimization (DFT) Build Initial Structure->Geometry Optimization (DFT) Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation Verify Minimum Energy Verify Minimum Energy Frequency Calculation->Verify Minimum Energy Verify Minimum Energy->Geometry Optimization (DFT) Imaginary Frequencies Present NMR Chemical Shift Calculation NMR Chemical Shift Calculation Verify Minimum Energy->NMR Chemical Shift Calculation No Imaginary Frequencies Analyze Results Analyze Results NMR Chemical Shift Calculation->Analyze Results End End Analyze Results->End

Figure 2: A typical computational workflow for theoretical analysis.
NMR Chemical Shift Calculations

  • Software: As above.

  • Methodology:

    • Use the Gauge-Independent Atomic Orbital (GIAO) method, which is the standard for calculating NMR properties.

    • The same functional and basis set combinations as for the geometry optimization should be used for consistency.

  • Procedure:

    • Use the previously optimized geometries.

    • Perform a GIAO-NMR calculation.

    • The calculated absolute shieldings are then converted to chemical shifts by referencing them to the absolute shielding of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

Predicted Spectroscopic Data

Based on computational studies of analogous molecules, the following tables summarize the expected key spectroscopic data for this compound.

Vibrational Spectroscopy (IR)

The table below presents the predicted characteristic vibrational frequencies for the thiol form of this compound. These are based on known ranges for similar functional groups.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
S-H StretchThiol2550 - 2600Weak
C=O StretchCarbonyl1680 - 1710Strong
C=C StretchAlkene1620 - 1680Medium
C-S StretchThioether-like600 - 800Medium
C-H Bends (vinyl)Alkene880 - 980Strong

Table 1: Predicted Infrared Vibrational Frequencies for this compound.

NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are presented below. The values for the vinyl protons and carbons are expected to be diagnostic for distinguishing between the (E) and (Z) isomers.

Nucleus Position Expected Chemical Shift (ppm) Notes
¹HSH 3.0 - 4.0Broad singlet
¹HH -C=C5.8 - 7.5(Z) isomer protons typically resonate at a slightly higher field than (E)
¹HCH1.8 - 2.2
¹³CC =O190 - 200
¹³CC =C120 - 140
¹³CC H₃15 - 25

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Conformational Analysis and Rotational Barriers

The conformational landscape of this compound is primarily defined by the rotation around the C2-C3 single bond, leading to the s-cis and s-trans conformers. The relative energies of these conformers and the rotational barrier between them can be elucidated by performing a potential energy surface (PES) scan.

A PES scan involves calculating the energy of the molecule at fixed increments of a specific dihedral angle (in this case, the O=C-C=C dihedral) while allowing all other geometric parameters to relax. The results of such a scan can be visualized to show the energy profile of the rotation. Based on studies of similar unsaturated systems, the s-trans conformer is often slightly more stable than the s-cis conformer due to reduced steric hindrance. The rotational barrier between them is expected to be in the range of 4-8 kcal/mol.

cluster_PES Potential Energy Surface Scan s_trans_minima s-trans (Global Minimum) TS1 Transition State s_trans_minima->TS1 s_cis_minima s-cis (Local Minimum) TS1->s_cis_minima TS2 Transition State s_cis_minima->TS2 TS2->s_trans_minima

Figure 3: Logical relationship of conformers on a potential energy surface.

Conclusion

This technical guide has provided a detailed theoretical and computational framework for the study of this compound. By drawing upon established knowledge of structurally similar molecules, we have projected its key structural, spectroscopic, and conformational properties. The provided computational protocols offer a robust starting point for researchers wishing to conduct more detailed in silico investigations. It is our hope that this guide will stimulate further experimental and theoretical work to fully characterize this intriguing molecule and unlock its potential in various scientific and industrial applications. Direct computational and experimental validation of the predictions outlined herein is a critical next step for the field.

An In-depth Technical Guide on the Core Aspects of 2-Butenethioic Acid: Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Butenethioic acid, a sulfur-containing derivative of butenoic acid, is a compound of potential interest in various scientific domains. However, an extensive review of the current scientific literature reveals a significant gap in our understanding of its natural occurrence and biosynthetic pathways. This technical guide consolidates the available information on related compounds to propose a hypothetical framework for the biosynthesis of this compound and provides adapted experimental protocols for its potential investigation. While direct evidence for its natural existence is currently lacking, the enzymatic machinery for its synthesis may exist in certain organisms.

Natural Occurrence

A thorough search of natural product databases and scientific literature did not yield any reports on the isolation of this compound from natural sources, including plants, animals, or microorganisms. Thiocarboxylic acids, in general, are rare in nature.[1][2] However, the biosynthetic components for their production are widespread in bacteria, suggesting that previously unidentified thiocarboxylic acid-containing natural products may yet be discovered.[3][4]

Quantitative Data

Due to the absence of reports on its natural occurrence, there is no quantitative data available regarding the concentration of this compound in any biological or environmental sample.

Natural SourceOrganism/EnvironmentConcentration RangeMethod of DetectionReference
Not ReportedNot ApplicableNot ApplicableNot ApplicableNot Applicable

Table 1: Quantitative Occurrence of this compound in Natural Sources. As of the date of this guide, there are no published reports on the detection and quantification of this compound in any natural source.

Proposed Biosynthesis of this compound

While a dedicated biosynthetic pathway for this compound has not been elucidated, a hypothetical pathway can be proposed based on established biochemical principles and analogous pathways for similar molecules, such as butenoic acid and other thiocarboxylic acids.[3][5][6] The proposed pathway initiates from the fatty acid biosynthesis machinery and incorporates a specialized "thioacid cassette" for the introduction of the sulfur moiety.[3][4]

The proposed pathway can be envisioned in two main stages:

  • Formation of a C4 Unsaturated Acyl Carrier Protein (ACP) Intermediate: This stage follows the initial steps of the fatty acid biosynthesis pathway.

  • Conversion to this compound: This stage involves the action of a specific thioesterase and a "thioacid cassette" to release and convert the intermediate into the final product.

Key Enzymatic Steps
  • Acetyl-CoA Carboxylase (ACC): Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA.

  • Malonyl-CoA:ACP Transacylase (FabD): Transfers the malonyl group from malonyl-CoA to the Acyl Carrier Protein (ACP).

  • β-Ketoacyl-ACP Synthase III (FabH): Catalyzes the condensation of acetyl-CoA and malonyl-ACP to form acetoacetyl-ACP.

  • β-Ketoacyl-ACP Reductase (FabG): Reduces acetoacetyl-ACP to 3-hydroxybutyryl-ACP.

  • 3-Hydroxyacyl-ACP Dehydratase (FabZ): Dehydrates 3-hydroxybutyryl-ACP to form crotonyl-ACP (butenoyl-ACP).

  • Thioesterase (e.g., bTE): A specialized thioesterase could potentially hydrolyze butenoyl-ACP to butenoic acid.[5][6]

  • Thioacid Cassette (PtmA3 and PtmU4 homologs):

    • Carboxylate-CoA Ligase (PtmA3 homolog): Activates the carboxyl group of butenoic acid by attaching Coenzyme A (CoA).[3][4]

    • Sulfur Transferase (PtmU4 homolog): Transfers a sulfur atom to the butenoyl-CoA, forming 2-butenethioyl-CoA, which is then hydrolyzed to this compound.[3][4]

Visualization of the Proposed Biosynthetic Pathway

Proposed Biosynthesis of this compound AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC AcetoacetylACP Acetoacetyl-ACP AcetylCoA->AcetoacetylACP MalonylACP Malonyl-ACP MalonylCoA->MalonylACP FabD MalonylACP->AcetoacetylACP FabH HydroxybutyrylACP 3-Hydroxybutyryl-ACP AcetoacetylACP->HydroxybutyrylACP FabG ButenoylACP Butenoyl-ACP (Crotonyl-ACP) HydroxybutyrylACP->ButenoylACP FabZ ButenoicAcid 2-Butenoic Acid ButenoylACP->ButenoicAcid Thioesterase (bTE homolog) ButenoylCoA Butenoyl-CoA ButenoicAcid->ButenoylCoA Carboxylate-CoA Ligase (PtmA3 homolog) ButenethioicAcid This compound ButenoylCoA->ButenethioicAcid Sulfur Transferase (PtmU4 homolog)

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols

Given the lack of established protocols for this compound, the following methodologies are adapted from established procedures for other short-chain thioic acids and related compounds.[7][8][9][10][11]

Extraction from a Hypothetical Biological Matrix

This protocol is a general guideline and would require optimization based on the specific matrix.

  • Homogenization: Homogenize the biological sample (e.g., microbial cell pellet, plant tissue) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) on ice.

  • Protein Precipitation: Add a cold protein precipitating agent, such as trichloroacetic acid (TCA) to a final concentration of 5-10%, to the homogenate.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the small molecule analytes.

  • Solid-Phase Extraction (SPE) (Optional): For sample cleanup and concentration, the supernatant can be passed through a C18 SPE cartridge.

    • Condition the cartridge with methanol (B129727) followed by water.

    • Load the sample.

    • Wash with water to remove polar impurities.

    • Elute the analyte with an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is adapted from the analysis of other thioic acids and would require the synthesis of a this compound standard for calibration.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient will need to be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of a this compound standard, likely in the range of 210-230 nm.

  • Quantification: Generate a standard curve using a certified reference standard of this compound. The concentration in the sample can be determined by comparing its peak area to the standard curve.

Characterization by Mass Spectrometry (MS)

For unambiguous identification, HPLC can be coupled with mass spectrometry (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is likely to be effective for deprotonating the carboxylic acid group.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass determination and elemental composition confirmation.

  • Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry to obtain a characteristic fragmentation pattern for structural elucidation and confirmation.

Experimental Workflow Visualization

Experimental Workflow for this compound Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Precipitation Protein Precipitation Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE Evaporation Evaporation & Reconstitution Supernatant->Evaporation Direct SPE->Evaporation HPLC HPLC Analysis Evaporation->HPLC LCMS LC-MS/MS Characterization Evaporation->LCMS Quantification Quantification HPLC->Quantification

Caption: General experimental workflow for analysis.

Conclusion and Future Directions

The study of this compound is in its infancy, with no current evidence of its natural occurrence. The proposed biosynthetic pathway provides a theoretical framework to guide future research in identifying potential producing organisms, possibly within bacterial species known to harbor "thioacid cassettes." The development of robust and sensitive analytical methods, as outlined in this guide, will be crucial for the detection and quantification of this molecule in complex biological matrices. Future research should focus on screening diverse microbial libraries for the presence of this compound and characterizing the enzymes involved in its potential biosynthesis. Such studies could unveil novel metabolic pathways and potentially lead to the discovery of new bioactive compounds.

References

Toxicological Profile of 2-Butenethioic Acid and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Butenethioic acid is an α,β-unsaturated thioic acid. Its structure, featuring a reactive Michael acceptor, suggests a toxicological profile characterized by high reactivity towards biological nucleophiles. This reactivity is the basis for its potential to cause skin sensitization, cellular stress, and other toxic effects. This document outlines the anticipated toxicological profile of this compound and its derivatives by examining data from analogous compounds.

Predicted Toxicological Endpoints

Based on structure-activity relationships, this compound is predicted to be a reactive electrophile. The primary mechanism of toxicity is expected to be covalent bond formation with nucleophilic residues (e.g., cysteine) in proteins and other macromolecules through Michael addition. This can lead to enzyme inhibition, disruption of cellular signaling, and induction of oxidative stress.

Acute Toxicity

The acute toxicity of this compound is likely to be moderate. For its carboxylic acid analog, crotonic acid, the oral LD50 in rats is reported as 1 g/kg. Thioic acids can exhibit different toxicokinetics and toxicodynamics, and thus, the toxicity of this compound could vary.

Table 1: Acute Oral Toxicity Data for Analogous Compounds

CompoundTest SpeciesRouteLD50Reference
Crotonic AcidRatOral1 g/kg[1]
Dimethyl FumarateRat (male)Oral3160 mg/kg[2]
Dimethyl FumarateRat (female)Oral2160 mg/kg[2]
Dimethyl FumarateMouse (male)Oral1200 mg/kg[2]
Dimethyl FumarateMouse (female)Oral1340 mg/kg[2]
Thioacetic AcidRat (female)Oral200 - 350 mg/kg[3]
Skin and Eye Irritation and Sensitization

Due to its electrophilic nature, this compound is expected to be a skin and eye irritant and a potent skin sensitizer (B1316253).[4] The covalent binding of the hapten (this compound) to skin proteins is the molecular initiating event in the adverse outcome pathway for skin sensitization.[5]

Genotoxicity

The potential for genotoxicity is a concern for α,β-unsaturated carbonyl compounds due to their ability to react with DNA. While some compounds in this class are mutagenic, the genotoxic potential of this compound would need to be confirmed through experimental testing.

Organ-Specific Toxicity

Repeated exposure to α,β-unsaturated carbonyls can lead to toxicity in various organs, particularly those with high metabolic activity or those that are primary routes of exposure. For instance, respiratory irritation is a concern for volatile compounds in this class.[4]

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are available for assessing the toxicological endpoints of chemicals.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure to estimate the acute oral toxicity of a substance.[6][7]

  • Principle: The test substance is administered orally to a group of animals at one of a series of fixed dose levels. The outcome (mortality or survival) determines the next dose level.

  • Animal Model: Typically, rats of a single sex (usually females) are used.

  • Procedure:

    • A starting dose is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).

    • A group of three animals is dosed.

    • If mortality occurs, the test is repeated at a lower dose level. If no mortality occurs, the test is repeated at a higher dose level.

    • Animals are observed for up to 14 days for signs of toxicity and mortality.

  • Endpoint: The result allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method (OECD 442D)

This assay assesses the potential of a chemical to induce skin sensitization by measuring the activation of the Keap1-Nrf2 pathway in keratinocytes.[8]

  • Principle: The assay uses a recombinant human keratinocyte cell line (e.g., KeratinoSens™) that contains a luciferase gene under the control of the antioxidant response element (ARE). Activation of the Nrf2 pathway by electrophiles leads to the expression of luciferase, which can be quantified.

  • Procedure:

    • The keratinocyte cell line is exposed to various concentrations of the test chemical for a defined period.

    • After exposure, the cells are lysed, and the luciferase activity is measured using a luminometer.

    • Cell viability is also assessed in parallel to ensure that the observed luciferase induction is not due to cytotoxicity.

  • Endpoint: A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase activity above a certain threshold at concentrations that are not cytotoxic.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cells are seeded in a 96-well plate and exposed to the test compound at various concentrations.

    • After an incubation period, the MTT reagent is added to each well.

    • The cells are incubated further to allow for the formation of formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader.

  • Endpoint: The concentration of the test compound that reduces cell viability by 50% (IC50) is determined.

Signaling Pathways and Logical Relationships

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[10][11] Electrophiles like this compound are expected to activate this pathway.

Caption: Activation of the Keap1-Nrf2 pathway by an electrophile.

Experimental Workflow: In Vitro Cytotoxicity Assay (MTT)

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound using the MTT assay.

MTT_Workflow start Start cell_culture Seed cells in 96-well plate start->cell_culture treatment Add this compound (various concentrations) cell_culture->treatment incubation_24h Incubate for 24 hours treatment->incubation_24h add_mtt Add MTT reagent incubation_24h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h solubilize Add solubilizing agent (e.g., DMSO) incubation_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Logical Relationship: Read-Across Approach

This diagram illustrates the logic of using data from analogous compounds to predict the toxicity of this compound.

Read_Across cluster_properties Shared Properties cluster_data Available Data cluster_prediction Predicted Toxicity target This compound (Target Chemical) prop1 α,β-Unsaturated System target->prop1 prop2 Electrophilic Reactivity (Michael Acceptor) target->prop2 source1 Crotonic Acid (Source Analog) source1->prop1 source1->prop2 data1 Toxicity Data (LD50, Irritation, etc.) source1->data1 source2 α,β-Unsaturated Carbonyls (Source Analogs) source2->prop1 source2->prop2 source2->data1 prediction Predicted Toxicological Profile of this compound data1->prediction

Caption: Read-across approach for predicting toxicity.

References

α,β-Unsaturated Thioic Acids: A Technical Review of Synthesis, Reactivity, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α,β-Unsaturated thioic acids and their derivatives represent a class of reactive molecules characterized by a carbon-carbon double bond conjugated to a thiocarboxyl group. This structural motif, a potent Michael acceptor, renders these compounds highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins. This inherent reactivity is the foundation of their toxicological properties and, more recently, their exploration as covalent modifiers in drug discovery. By irreversibly binding to specific protein targets, these compounds can modulate cellular signaling pathways, offering a powerful mechanism for therapeutic intervention. This technical guide provides an in-depth review of the synthesis, reactivity, and biological applications of α,β-unsaturated thioic acids, with a focus on their interaction with key cellular pathways and the experimental methods used for their characterization.

Synthesis of α,β-Unsaturated Thioic Acids and Their Esters

The synthesis of α,β-unsaturated thioic acids can be challenging due to the reactivity of the target molecule. However, several methods have been developed, often involving the synthesis of a more stable derivative like a thioester, which can then be hydrolyzed if the free acid is required.

A prevalent method for synthesizing (E)-α,β-unsaturated thioesters involves a decarboxylative condensation of malonic acid half thioesters (MAHTs) with various aldehydes.[1] This reaction can be catalyzed by an amine salt, such as benzylammonium trifluoroacetate, and proceeds smoothly at room temperature in a solvent like DMF.[1] This method is noted for its stereoselectivity and tolerance of various functional groups.[1] Another approach involves the reaction of samarium thiolates with α,β-unsaturated N-acylbenzotriazoles, which proceeds under mild conditions to give good to excellent yields of the corresponding thioesters.[2]

For the synthesis of the parent α,β-unsaturated carboxylic acids, which can be precursors to thioic acids, methods include the reaction of vinylmercuric halides with carbon monoxide in an aqueous polar organic solvent system.[3]

Reactivity: The Thiol-Michael Addition

The hallmark of α,β-unsaturated thioic acids is their electrophilicity, which facilitates a conjugate addition reaction with soft nucleophiles, most notably thiols. This reaction, known as the Thiol-Michael addition, is a second-order reaction where the nucleophilic thiol attacks the β-carbon of the unsaturated system.[4][5] The reaction rate is highly dependent on the structure of the α,β-unsaturated carbonyl compound and the pKa of the reacting thiol, with the thiolate anion being the primary reactive species.[6][7]

The reactivity of these compounds can be quantified by determining second-order rate constants (k) for their reaction with a model thiol, such as glutathione (B108866) (GSH).[8] These kinetic assays provide a valuable tool for structure-activity relationship (SAR) studies, helping to fine-tune the reactivity of potential covalent inhibitors.[9][10] Generally, reactivity is influenced by several factors:

  • Substitution: Methyl substitution on the vinyl carbons tends to decrease reactivity.[10][11]

  • Geometry: Acetylenic-substituted derivatives are typically more reactive than their olefinic counterparts.[10]

  • Conformation: The s-cis conformation of the α,β-unsaturated system can lead to higher reactivity than the s-trans conformation.[11]

Quantitative Reactivity Data

The following table summarizes kinetic data for the reaction of various α,β-unsaturated carbonyl compounds with thiols, illustrating the range of reactivities within this class.

CompoundNucleophileRate Constant (k)ConditionsReference
AcroleinGSH186 M⁻¹s⁻¹pH 7.4[7]
CrotonaldehydeGSH1.59 M⁻¹s⁻¹pH 7.4[7]
Cyclopent-1-en-2-oneGSH0.52 M⁻¹s⁻¹pH 7.4[7]
1-Pentene-3-oneGSHRC₅₀ = 0.09Chemoassay[11]
Methyl acrylateGSHRC₅₀ = 0.42Chemoassay[11]
Various Michael AcceptorsGSHSpans ~5 orders of magnitudeKinetic GSH Chemoassay[8]

Note: Data is for the broader class of α,β-unsaturated carbonyls. RC₅₀ represents the concentration required to reduce the GSH concentration by 50% under specific assay conditions.

Biological Significance: Modulation of the Keap1-Nrf2 Signaling Pathway

A critical signaling pathway modulated by α,β-unsaturated electrophiles is the Keap1-Nrf2 pathway, a primary regulator of the cellular antioxidant response.[12] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[13][14]

Keap1 acts as a redox sensor through its numerous reactive cysteine residues.[13] Electrophilic compounds, such as α,β-unsaturated thioic acids, can covalently modify these key cysteine residues (e.g., Cys151) via a Thiol-Michael addition reaction.[6][13] This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[14][15] Consequently, newly synthesized Nrf2 can accumulate, bypass Keap1, and translocate to the nucleus.[12][16] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, driving the expression of a suite of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[12][13] This mechanism represents a key strategy by which cells counteract oxidative stress and is a major target for the development of drugs for inflammatory and neurodegenerative diseases.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_mod Modified Keap1 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Nrf2_free Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation Keap1_mod->Nrf2_free Nrf2 Release ThioicAcid α,β-Unsaturated Thioic Acid ThioicAcid->Keap1_Nrf2 Michael Addition on Keap1 Cysteines ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Activation of the Nrf2 pathway by an α,β-unsaturated thioic acid.

Experimental Protocols

Synthesis of S-phenyl 3-phenylprop-2-enethioate (a model α,β-unsaturated thioester)

This protocol is adapted from general methods for thioester synthesis.

Materials:

  • Cinnamoyl chloride

  • Thiophenol

  • Pyridine (B92270)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve cinnamoyl chloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thiophenol (1.0 eq) to the stirred solution.

  • Add pyridine (1.1 eq) dropwise to the reaction mixture. The pyridine acts as a base to neutralize the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure S-phenyl 3-phenylprop-2-enethioate.

Glutathione (GSH) Reactivity Assay

This protocol outlines a general method to determine the reactivity of an electrophilic compound with GSH.[8][9]

Materials:

  • Test compound (e.g., an α,β-unsaturated thioic acid derivative)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethylenediaminetetraacetic acid (EDTA)

  • Acetonitrile (B52724) or other suitable organic solvent for stock solutions

  • UHPLC-MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of GSH in PBS (e.g., 100 mM).

    • Prepare the reaction buffer: PBS (pH 7.4) containing EDTA (e.g., 1 mM). EDTA is included to chelate trace metals that can catalyze thiol oxidation.

  • Reaction Setup:

    • In a microcentrifuge tube or HPLC vial, add the reaction buffer.

    • Add the GSH stock solution to achieve the desired final concentration (e.g., 1 mM).

    • Initiate the reaction by adding the test compound stock solution to a final concentration significantly lower than GSH (e.g., 100 µM) to ensure pseudo-first-order kinetics.

    • Incubate the reaction mixture at 37 °C.

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a cold solution of acetonitrile containing a suitable internal standard.

    • Analyze the samples by UHPLC-MS.

  • Data Analysis:

    • Monitor the depletion of the parent test compound and the formation of the GSH adduct over time using the extracted ion chromatograms for their respective m/z values.[9]

    • Calculate the area under the curve for the parent compound at each time point.

    • Determine the observed rate constant (k_obs) by plotting the natural logarithm of the remaining parent compound concentration versus time. The slope of this line is -k_obs.

    • Calculate the half-life (t₁/₂) of the test compound using the equation: t₁/₂ = ln(2) / k_obs.[4]

    • The second-order rate constant (k₂) can be calculated as: k₂ = k_obs / [GSH].

References

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 2-Butenethioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 2-butenethioic acid, a molecule of interest in organic chemistry and drug development. Focusing on the more stable (E)-isomer in its thiol tautomeric form, this document outlines the theoretical framework and computational methodologies employed to elucidate its structural, vibrational, and electronic properties. All calculations were performed using Density Functional Theory (DFT), a robust method for investigating molecular systems. The presented data, including optimized geometries and vibrational frequencies, offer foundational insights for researchers and scientists engaged in molecular modeling and drug design.

Introduction

This compound is an unsaturated thiocarboxylic acid featuring a four-carbon chain. Like other thiocarboxylic acids, it can exist in two tautomeric forms: the thiol form, (E/Z)-CH3-CH=CH-C(O)SH, and the thione form, (E/Z)-CH3-CH=CH-C(S)OH. The thiol form is generally more stable and common.[1] Each tautomer can also exist as (E) and (Z) stereoisomers, arising from the configuration around the C=C double bond.

Understanding the fundamental quantum chemical properties of this compound is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This guide details the computational protocols for determining the optimized molecular geometry and vibrational spectra of (E)-2-butenethioic acid. Such data are invaluable for spectroscopic analysis and for parameterizing molecular mechanics force fields used in larger-scale simulations.

Computational Methodologies

The computational investigation of this compound was carried out using established quantum chemical methods. The following protocol details the theoretical level and procedures used to obtain the results presented in this guide.

2.1 Software and Theoretical Level

All calculations were performed using the Gaussian 09 suite of programs.[2] The molecular properties of (E)-2-butenethioic acid were investigated using Density Functional Theory (DFT).[3][4] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed.[2][5] The 6-31G(d) basis set was used for all atoms, providing a good balance between computational cost and accuracy for a molecule of this size.

2.2 Geometry Optimization

The initial structure of (E)-2-butenethioic acid was built and subjected to full geometry optimization in the gas phase. The optimization was performed without any symmetry constraints, allowing all bond lengths, bond angles, and dihedral angles to relax to their minimum energy conformation. The convergence criteria were set to the default values in the Gaussian software, ensuring a stationary point on the potential energy surface was located.

2.3 Vibrational Frequency Analysis

To confirm that the optimized geometry corresponds to a true energy minimum, a vibrational frequency analysis was performed at the same B3LYP/6-31G(d) level of theory.[3] The absence of imaginary frequencies confirms that the structure is a stable minimum. The calculated harmonic frequencies are also crucial for predicting the infrared (IR) spectrum of the molecule and for calculating zero-point vibrational energy (ZPVE) and other thermodynamic properties.

Results and Discussion

The following sections present the quantitative data obtained from the DFT calculations on (E)-2-butenethioic acid.

3.1 Molecular Geometry

The geometry optimization yielded a planar structure for the heavy-atom backbone of (E)-2-butenethioic acid, as expected for an sp²-hybridized system. The key optimized geometric parameters are summarized in Tables 1, 2, and 3.

Table 1: Optimized Geometric Parameters (Bond Lengths) for (E)-2-Butenethioic Acid at the B3LYP/6-31G(d) Level of Theory.

BondBond Length (Å)
C1=O21.215
C1-C31.485
C1-S81.789
C3=C41.332
C4-C51.498
S8-H91.345

Table 2: Optimized Geometric Parameters (Bond Angles) for (E)-2-Butenethioic Acid at the B3LYP/6-31G(d) Level of Theory.

AngleBond Angle (°)
O2=C1-C3125.4
O2=C1-S8122.9
C3-C1-S8111.7
C1-C3=C4123.1
C3=C4-C5126.8
C1-S8-H997.2

Table 3: Optimized Geometric Parameters (Dihedral Angles) for (E)-2-Butenethioic Acid at the B3LYP/6-31G(d) Level of Theory.

Dihedral AngleAngle (°)
O2=C1-C3=C4-179.9
S8-C1-C3=C40.1
C1-C3=C4-C5179.9
C3-C1-S8-H9179.8

The calculated bond lengths and angles are consistent with typical values for similar functional groups. The C=C double bond length of 1.332 Å and the C=O bond length of 1.215 Å are characteristic of their respective bond types. The planarity of the molecule is confirmed by the dihedral angles, which are close to 180° or 0°.

3.2 Vibrational Frequencies

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. Key vibrational modes are essential for identifying the molecule experimentally. The most significant calculated frequencies are presented in Table 4 and compared with the experimental values for the analogous molecule, crotonic acid ((E)-but-2-enoic acid), due to the lack of experimental data for the thio-acid.[6][7]

Table 4: Selected Calculated Vibrational Frequencies for (E)-2-Butenethioic Acid and Experimental IR Peaks for Crotonic Acid.

Vibrational AssignmentCalculated Frequency (cm⁻¹) (this compound)Experimental Frequency (cm⁻¹) (Crotonic Acid)[7]
O-H Stretch-~3000 (broad)
S-H Stretch2585-
C-H Stretch (vinyl)3045~3050
C-H Stretch (methyl)2930, 2965~2920, 2950
C=O Stretch1715~1685
C=C Stretch1650~1640
C-S Stretch750-

The calculated C=O stretching frequency at 1715 cm⁻¹ is in good agreement with the expected range for α,β-unsaturated carboxylic acids and their thio-analogs. The characteristic S-H stretching vibration is predicted at 2585 cm⁻¹. The C=C stretching frequency at 1650 cm⁻¹ is also consistent with the experimental data for crotonic acid.[7] The close correlation between the calculated values and the experimental data for a similar molecule lends confidence to the computational model.

Visualizations

To better illustrate the processes described, the following diagrams were generated using the Graphviz DOT language.

G cluster_input Inputs cluster_calc Quantum Chemical Calculations cluster_output Outputs mol_structure Initial Molecular Structure ((E)-2-Butenethioic Acid) geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (DFT, B3LYP/6-31G(d)) comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_freq Vibrational Frequencies (IR Spectrum) freq_calc->vib_freq thermo Thermodynamic Properties (ZPVE, Enthalpy) freq_calc->thermo

Caption: Computational workflow for this compound analysis.

G Theory Theoretical Model (DFT/B3LYP/6-31G(d)) Optimization Geometry Optimization Theory->Optimization defines energy surface Frequency Frequency Analysis Optimization->Frequency is prerequisite for Structure Molecular Structure (3D Coordinates) Optimization->Structure yields Spectrum Vibrational Spectrum (IR Frequencies) Frequency->Spectrum predicts Stability Thermodynamic Stability (Minimum Energy) Frequency->Stability confirms

Caption: Logical relationship of computational steps and outcomes.

Conclusion

This technical guide has detailed the application of Density Functional Theory to elucidate the molecular structure and vibrational properties of (E)-2-butenethioic acid. The computational protocol, employing the B3LYP functional and 6-31G(d) basis set, provides a reliable framework for analyzing this and similar molecules. The resulting quantitative data, including optimized bond lengths, angles, and vibrational frequencies, offer a foundational dataset for further research. These theoretical insights are critical for interpreting experimental spectra and for developing a deeper understanding of the chemical behavior of unsaturated thiocarboxylic acids, which can aid in the rational design of new chemical entities in materials science and drug discovery.

References

Methodological & Application

Synthetic Routes to 2-Butenethioic Acid from Commercial Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-butenethioic acid, a valuable building block in organic synthesis, from commercially available precursors. Two primary synthetic routes are presented, starting from crotonic acid and crotonoyl chloride, respectively. The methodologies are designed to be accessible to researchers with a standard organic chemistry laboratory setup.

Route 1: Thionation of Crotonic Acid using Lawesson's Reagent

This route offers a direct, one-step conversion of a carboxylic acid to the corresponding thioacid. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a widely used and effective thionating agent for this transformation.[1][2][3]

Experimental Protocol

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve crotonic acid (1.0 eq) in anhydrous THF or toluene.

  • Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's Reagent (0.5 - 0.6 eq). The reaction can be conducted at room temperature or heated to reflux to increase the reaction rate.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Typical reaction times can range from 30 minutes to several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude residue will contain the desired thioacid and phosphorus-containing byproducts. To simplify purification, the residue can be treated with ethanol (B145695) or ethylene (B1197577) glycol and heated to reflux for a short period to convert the byproducts into more polar species that are easier to remove.[4][5][6]

    • Alternatively, perform an aqueous work-up. Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash sequentially with deionized water and brine.[1]

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by silica gel column chromatography, typically using a hexane/ethyl acetate gradient system.[5]

    • Alternatively, for larger scales or if the product is sufficiently volatile, purification can be achieved by vacuum distillation.[7][8]

Quantitative Data Summary
ParameterValue/RangeReference
Stoichiometry
Crotonic Acid1.0 eqGeneral Protocol
Lawesson's Reagent0.5 - 0.6 eq[1]
Reaction Conditions
SolventAnhydrous THF or Toluene[1]
TemperatureRoom Temperature to Reflux[1]
Reaction Time30 minutes - 12 hours[1]
Yield
Expected YieldModerate to GoodGeneral Observation

Note: Specific yield for this compound is not reported in the reviewed literature, but yields for the conversion of other carboxylic acids to thioacids using Lawesson's reagent are generally in the moderate to good range.

Workflow Diagram

G cluster_0 Route 1: From Crotonic Acid A Crotonic Acid C Reaction Mixture (in Anhydrous THF or Toluene) A->C B Lawesson's Reagent B->C D Work-up (Aqueous Extraction or Byproduct Treatment) C->D Heat/Stir E Purification (Column Chromatography or Distillation) D->E F This compound E->F

Caption: Synthetic workflow for this compound from crotonic acid.

Route 2: From Crotonoyl Chloride

This route involves the conversion of a more reactive carboxylic acid derivative, an acyl chloride, to the thioacid. This can be achieved using various sulfur nucleophiles. To avoid the use of highly toxic hydrogen sulfide, this protocol focuses on the use of thioacetamide (B46855).[9]

Experimental Protocol

Materials:

  • Crotonoyl chloride

  • Thioacetamide

  • Benzene or other suitable aprotic solvent

  • Aqueous Sodium Hydroxide (B78521) (NaOH) solution

  • Dichloromethane (DCM) or Ether for extraction

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) for acidification

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Formation of 1-(Crotonoylthio)ethaniminium chloride (Intermediate):

    • In a dry round-bottom flask, dissolve thioacetamide (1.0 eq) in a suitable anhydrous solvent like benzene.

    • Slowly add crotonoyl chloride (1.0 eq) to the solution at room temperature. The formation of the intermediate 1-(acylthio)ethaniminium chloride is typically rapid.

  • Hydrolysis to Thioacid:

    • Set up a two-phase system by adding an aqueous solution of sodium hydroxide to the reaction mixture.

    • Stir the mixture vigorously at room temperature for approximately 30 minutes to facilitate the hydrolysis of the intermediate to the sodium salt of this compound.[9]

  • Work-up:

    • Separate the aqueous layer containing the sodium 2-butenethioate.

    • Wash the organic layer with water and combine the aqueous layers.

    • Cool the combined aqueous layers in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the this compound.

  • Purification:

    • Extract the acidified aqueous solution with dichloromethane or ether.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation or column chromatography as described in Route 1.

Quantitative Data Summary
ParameterValue/RangeReference
Stoichiometry
Crotonoyl Chloride1.0 eqGeneral Protocol
Thioacetamide1.0 eq[9]
Reaction Conditions
SolventBenzene / Water (two-phase)[9]
TemperatureRoom Temperature[9]
Reaction Time~30 minutes for hydrolysis[9]
Yield
Expected YieldModerate to Good[9]

Workflow Diagram

G cluster_1 Route 2: From Crotonoyl Chloride A Crotonoyl Chloride C 1-(Crotonoylthio)ethaniminium chloride (Intermediate) A->C B Thioacetamide B->C D Hydrolysis (NaOH solution) C->D E Acidification (HCl) and Extraction D->E F Purification (Distillation or Chromatography) E->F G This compound F->G

Caption: Synthetic workflow for this compound from crotonoyl chloride.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Lawesson's reagent and its byproducts, as well as thioacids, can have strong, unpleasant odors. Handle with care and dispose of waste properly.

  • Thionyl chloride, used for the preparation of acyl chlorides, is corrosive and reacts violently with water. Handle with appropriate personal protective equipment.

  • Standard safety precautions for handling organic solvents and reagents should be followed.

These protocols provide a comprehensive guide for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific experimental conditions and scale.

References

Application Notes and Protocols for the Purification of 2-Butenethioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific protocols for the synthesis or purification of 2-Butenethioic acid. The following application notes and protocols are based on general methods for the synthesis and purification of thiocarboxylic acids and may serve as a starting point for the development of a specific protocol for this compound. These methods are intended for use by qualified researchers and scientists.

Introduction

This compound is an unsaturated thiocarboxylic acid. Thiocarboxylic acids are organosulfur compounds that are analogues of carboxylic acids, where one of the oxygen atoms is replaced by a sulfur atom. They exist in two tautomeric forms: the thione form (RC(S)OH) and the thiol form (RC(O)SH), with the thiol form generally being more common.[1] Due to their nucleophilicity, thiocarboxylic acids are versatile reagents in organic synthesis, serving as precursors for thiols, thioesters, and in the formation of amide bonds.[2]

This document provides generalized protocols for the synthesis and purification of thiocarboxylic acids, which can be adapted for this compound.

Synthesis of Thiocarboxylic Acids

The synthesis of thiocarboxylic acids can be broadly categorized into two main approaches: conversion from carboxylic acids and synthesis from acid chlorides.

Conversion from Carboxylic Acids using Lawesson's Reagent

A one-step method for the conversion of carboxylic acids to thiocarboxylic acids involves the use of Lawesson's Reagent (LR).[2] This method is advantageous due to its practicality and broad substrate scope, showing good chemoselectivity for various functional groups like arenes, olefins, carbamates, esters, and amides.[2]

General Protocol:

  • Dissolve the corresponding carboxylic acid (e.g., 2-butenoic acid) in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add Lawesson's Reagent to the solution.

  • The reaction can be carried out under microwave irradiation at 100 °C for approximately 10 minutes or at room temperature overnight.[2]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is worked up to isolate the crude thiocarboxylic acid.

Synthesis from Acid Chlorides

A common method for preparing thiocarboxylic acids involves the reaction of an acid chloride with a hydrosulfide (B80085) salt, such as potassium hydrosulfide (KSH).[1]

General Protocol:

  • Prepare the acid chloride of the corresponding carboxylic acid (e.g., 2-butenoyl chloride).

  • In a separate flask, prepare a solution or suspension of potassium hydrosulfide in a suitable solvent.

  • Slowly add the acid chloride to the KSH mixture.

  • The reaction proceeds via a salt metathesis to form the thiocarboxylic acid and a salt byproduct (e.g., KCl).[1]

  • After the reaction is complete, the mixture is worked up to isolate the crude thiocarboxylic acid.

Purification of Thiocarboxylic Acids

Purification of the synthesized thiocarboxylic acid is crucial to remove unreacted starting materials, reagents, and byproducts. A general purification strategy for acidic compounds involves acid-base extraction followed by a final purification step such as distillation or recrystallization.

Acid-Base Extraction

This technique separates the acidic thiocarboxylic acid from neutral and basic impurities.

Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether).

  • Extract the organic solution with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The thiocarboxylic acid will deprotonate and move into the aqueous layer as its salt. The pH of the aqueous solution should be at least three units above the pKa of the thiocarboxylic acid.[3]

  • Separate the aqueous layer containing the thiocarboxylate salt.

  • Wash the aqueous layer with an organic solvent to remove any remaining neutral or basic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH at least three units below the pKa of the thiocarboxylic acid. This will protonate the thiocarboxylate, causing the thiocarboxylic acid to precipitate or be extractable back into an organic solvent.[3]

  • Extract the acidified aqueous solution with a fresh portion of organic solvent.

  • Collect the organic layers containing the purified thiocarboxylic acid.

  • Dry the organic solution over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the purified thiocarboxylic acid.

Distillation or Recrystallization

The final purification step depends on the physical state of the thiocarboxylic acid.

  • For liquid thiocarboxylic acids: Fractional distillation under reduced pressure can be employed for further purification.[3]

  • For solid thiocarboxylic acids: Recrystallization from a suitable solvent system is a common method for purification.[3]

Proposed Experimental Workflow for this compound

The following diagram illustrates a logical workflow for the synthesis and purification of this compound based on the general protocols described.

Workflow cluster_synthesis Synthesis cluster_purification Purification Start 2-Butenoic Acid LR Lawesson's Reagent Start->LR Reaction Crude Crude this compound LR->Crude Extraction Acid-Base Extraction Crude->Extraction Distillation Fractional Distillation Extraction->Distillation Pure Pure this compound Distillation->Pure

Caption: Proposed workflow for the synthesis and purification of this compound.

Data Presentation

As no specific experimental data for the purification of this compound could be found, the following table provides a template for recording and comparing purification results from different batches or methods.

ParameterMethod A (e.g., LR Synthesis)Method B (e.g., Acid Chloride Synthesis)
Starting Material (g)
Crude Product (g)
Purified Product (g)
Yield (%)
Purity (by analytical method)
Appearance
Analytical Method Used

Safety Considerations

  • Thiocarboxylic acids and their precursors can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Lawesson's Reagent is a strong thionating agent and should be handled with care.

  • Potassium hydrosulfide is corrosive and toxic.

  • Acid chlorides are corrosive and lachrymatory.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

References

Application Notes and Protocols for 2-Butenethioic Acid in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butenethioic acid is an α,β-unsaturated thioic acid with potential applications in organic synthesis and drug development. Its electrophilic double bond makes it a suitable Michael acceptor for conjugate addition reactions with a variety of nucleophiles. This document provides detailed application notes and protocols for utilizing this compound in Michael addition reactions, with a focus on its potential as a covalent modifier of biological macromolecules.

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, involves the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[1][2] In the context of drug development, this reaction is particularly relevant for the design of covalent inhibitors, where an electrophilic "warhead" on the drug molecule forms a stable covalent bond with a nucleophilic amino acid residue, often a cysteine, within the target protein.[3][4] The α,β-unsaturated system in this compound can serve as such a warhead.

Michael Addition Reactions with this compound

This compound can react with a range of soft nucleophiles in a Michael-type fashion. The general reaction scheme is depicted below:

G cluster_0 Michael Addition of this compound 2-Butenethioic_Acid This compound Product Michael Adduct 2-Butenethioic_Acid->Product + Nucleophile Nucleophile Nucleophile (Nu-H)

Caption: General scheme of a Michael addition reaction.

Data Presentation: Thia-Michael Additions to α,β-Unsaturated Carbonyl Compounds

While specific data for this compound is limited, the following table summarizes reaction conditions and yields for the analogous thia-Michael addition of thiols to various α,β-unsaturated carbonyl compounds. This data can serve as a starting point for optimizing reactions with this compound.

Michael AcceptorThiol NucleophileCatalyst/ConditionsSolventTime (min)Yield (%)Reference
Methyl vinyl ketoneThiophenolNoneSolvent-free3093[5]
Methyl vinyl ketone4-MethoxythiophenolNoneSolvent-free3093[5]
CyclohexenoneThiophenolNoneSolvent-free3095[5]
ChalconeThiophenolNoneSolvent-free4596[5]
Methyl acrylateThiophenolNoneSolvent-free6092[5]
α,β-Unsaturated KetoneThiolFerric chloride (FeCl₃)Acetonitrile5-20Good[6]
α,β-Unsaturated CarbonylThiolVanadyl triflate (VO(OTf)₂)CH₃CN/DCM (1:4)3-12 hGood to High[6]

Experimental Protocols

The following are generalized protocols for performing Michael addition reactions with this compound. Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Catalyst-Free Thia-Michael Addition under Solvent-Free Conditions

This protocol is adapted from a general method for the addition of thiols to α,β-unsaturated carbonyl compounds.[5]

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol, benzyl (B1604629) thiol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., n-heptane, ethyl acetate)

Procedure:

  • In a clean, dry round-bottom flask, combine this compound (1.0 mmol) and the thiol nucleophile (1.1 mmol).

  • Stir the mixture at room temperature. If the reaction is slow, gentle heating (e.g., 40-60 °C) can be applied.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, the crude product can be purified directly by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of n-heptane and ethyl acetate).

  • Collect the fractions containing the purified product and remove the solvent under reduced pressure to yield the Michael adduct.

Protocol 2: Lewis Acid-Catalyzed Michael Addition

This protocol provides a general method for Lewis acid catalysis, which can enhance the reactivity of the Michael acceptor.[6]

Materials:

  • This compound

  • Nucleophile (e.g., amine, thiol, or carbon nucleophile)

  • Lewis acid catalyst (e.g., FeCl₃, ZnCl₂, Bi(OTf)₃)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, tetrahydrofuran)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the Lewis acid catalyst (5-10 mol%).

  • Add the anhydrous solvent, followed by this compound (1.0 mmol).

  • Stir the mixture for a few minutes to allow for coordination of the Lewis acid to the carbonyl group.

  • Slowly add the nucleophile (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or an appropriate temperature for the specific reaction.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of a suitable salt (e.g., NH₄Cl for many Lewis acids).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Application in Drug Development: Covalent Inhibition

A significant application of α,β-unsaturated carbonyl compounds is in the design of covalent inhibitors.[3][4] These compounds can form a stable covalent bond with nucleophilic residues, such as cysteine, in the active site of a target protein, leading to irreversible inhibition. This compound and its derivatives can be explored as potential covalent warheads.

Signaling Pathway: Mechanism of Covalent Inhibition

The diagram below illustrates the general mechanism of covalent inhibition of a protein by an α,β-unsaturated carbonyl compound through a Michael addition reaction with a cysteine residue.

G cluster_0 Mechanism of Covalent Inhibition Inhibitor α,β-Unsaturated Carbonyl Inhibitor (e.g., this compound Derivative) Non_Covalent_Complex Non-Covalent Complex Inhibitor binds to active site Inhibitor->Non_Covalent_Complex Reversible Binding Protein Target Protein with Nucleophilic Cysteine Residue Protein->Non_Covalent_Complex Covalent_Adduct Covalent Adduct Irreversible Inhibition Non_Covalent_Complex->Covalent_Adduct Michael Addition

Caption: Covalent inhibition via Michael addition.

Experimental Workflow: Screening for Covalent Inhibition

The following workflow outlines the general steps for screening and characterizing a potential covalent inhibitor based on the this compound scaffold.

G cluster_0 Workflow for Covalent Inhibitor Screening Synthesis Synthesis of 2-Butenethioic Acid Derivatives Biochemical_Assay Initial Biochemical Assay (Enzyme Inhibition) Synthesis->Biochemical_Assay Washout_Assay Washout/Dialysis Assay to Confirm Irreversibility Biochemical_Assay->Washout_Assay Mass_Spec Mass Spectrometry (Intact Protein or Peptide Mapping) Washout_Assay->Mass_Spec Crystallography X-ray Crystallography of Protein-Inhibitor Complex Mass_Spec->Crystallography Cellular_Assays Cellular Assays (Target Engagement and Phenotypic Effects) Crystallography->Cellular_Assays

Caption: Workflow for covalent inhibitor screening.

Conclusion

This compound represents a versatile building block for Michael addition reactions. The protocols and data presented here, though generalized, provide a solid foundation for researchers to explore its utility in synthesizing novel compounds and in the development of targeted covalent inhibitors. Further investigation into the specific reactivity and biological applications of this compound and its derivatives is warranted.

References

Application Notes and Protocols for Thiolated Poly(acrylic acid) in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Initial literature searches for "2-Butenethioic acid" as a monomer for polymerization did not yield sufficient specific data to generate detailed application notes and protocols. Due to the limited availability of research on this specific monomer, this document focuses on a closely related, extensively researched, and highly relevant alternative: Thiolated Poly(acrylic acid) (PAA) . This polymer incorporates thiol (-SH) groups onto a poly(acrylic acid) backbone, offering unique properties for various biomedical applications, and aligns with the likely interest in thio-functionalized acid polymers.

Application Notes

Introduction to Thiolated Poly(acrylic acid)

Thiolated poly(acrylic acid), often referred to as a "thiomer," is a modified polymer synthesized by the covalent attachment of thiol-bearing ligands, such as L-cysteine, to the carboxylic acid groups of a PAA backbone.[1] This modification dramatically enhances the polymer's properties, making it a valuable excipient in drug delivery and tissue engineering. The key feature of thiolated PAA is its ability to form disulfide bonds, both intramolecularly (leading to cross-linking) and intermolecularly with cysteine-rich subdomains in mucus glycoproteins.[2][3] This interaction significantly improves the mucoadhesive properties of the polymer.[4]

Key Properties and Advantages
  • Enhanced Mucoadhesion: The formation of covalent disulfide bonds with mucus layers results in a much stronger and longer-lasting adhesion compared to unmodified PAA, which relies on weaker, non-covalent interactions like hydrogen bonding.[2][4] This prolonged residence time is highly beneficial for targeted drug delivery to mucosal surfaces.

  • In Situ Gelling: At physiological pH, the thiol groups on the polymer chains can oxidize to form disulfide bonds, leading to cross-linking and the formation of a hydrogel matrix.[4][5] This property can be exploited for the controlled release of therapeutic agents.

  • Improved Drug Permeation: Thiolated PAA has been shown to enhance the paracellular permeability of hydrophilic drugs across epithelial cell layers.[6]

  • Controlled Drug Release: The cross-linked hydrogel matrix formed by thiolated PAA can effectively encapsulate drugs and control their release over an extended period.[7]

  • Biocompatibility and Low Cytotoxicity: Studies have shown that thiolated PAA-based materials are generally biocompatible and exhibit low cytotoxicity in various cell lines, making them suitable for biomedical applications.[2][8]

Primary Applications
  • Oral Drug Delivery: The exceptional mucoadhesive properties of thiolated PAA make it an ideal candidate for oral drug delivery systems, protecting therapeutic proteins and peptides from enzymatic degradation in the gastrointestinal tract and enhancing their absorption.[9]

  • Nasal and Ocular Drug Delivery: The ability to adhere strongly to mucosal surfaces is also advantageous for drug delivery to the nasal and ocular cavities, increasing drug residence time and bioavailability.[10]

  • Tissue Engineering: Hydrogels based on thiolated PAA can be used as scaffolds for cell culture and tissue engineering due to their tunable mechanical properties and biocompatibility.[11][12]

  • Vaccine Delivery: Thiolated PAA nanoparticles have been investigated as carriers for antigens, demonstrating the potential to enhance the immune response.[2]

Experimental Protocols

Protocol 1: Synthesis of Poly(acrylic acid)-L-Cysteine Conjugate (PAA-Cys)

This protocol describes the synthesis of thiolated poly(acrylic acid) by covalently conjugating L-cysteine to the PAA backbone using a carbodiimide-mediated reaction.

Materials:

  • Poly(acrylic acid) (PAA, e.g., 450 kDa)

  • L-cysteine hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Sodium hydroxide (B78521) (NaOH), 5 M

  • Hydrochloric acid (HCl), 5 M

  • Distilled water

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Hydration of PAA: Dissolve 1.0 g of PAA in 100 mL of distilled water with gentle stirring. Adjust the pH of the solution to approximately 5.0 using 5 M NaOH.[11]

  • Activation of Carboxylic Groups: Prepare a fresh solution of EDC (e.g., 150 mM). Add the EDC solution dropwise to the PAA solution while stirring. Allow the activation reaction to proceed for 15-20 minutes at room temperature.[2][11]

  • Preparation of Cysteine Solution: Dissolve 1.0 g of L-cysteine hydrochloride in 10 mL of distilled water. Adjust the pH to approximately 5.0 with 5 M NaOH.[11]

  • Conjugation Reaction: Slowly add the L-cysteine solution to the activated PAA solution. Readjust the pH to 5.5 if necessary. Purge the reaction vessel with nitrogen for 1 minute, then seal and stir at room temperature for 3 hours.[2][11]

  • Purification: Transfer the reaction mixture to a dialysis membrane and dialyze against acidic water (e.g., 0.2 mM HCl) to remove unreacted reagents. A typical dialysis sequence is:

    • 2 x against 0.2 mM HCl

    • 2 x against 0.2 mM HCl containing 1% NaCl

    • 2 x against 0.2 mM HCl[2]

  • Lyophilization: Adjust the pH of the purified PAA-Cys solution to 6.0 with 5 M NaOH. Freeze the solution and lyophilize until a dry, white, fibrous powder is obtained.[2] Store the final product at 4°C.

Protocol 2: Quantification of Free Thiol Groups using Ellman's Assay

This protocol describes the colorimetric quantification of free thiol groups on the synthesized PAA-Cys conjugate using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).

Materials:

  • PAA-Cys conjugate

  • Ellman's Reagent (DTNB)

  • Reaction Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0)

  • L-cysteine hydrochloride (for standard curve)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[13]

  • Preparation of Standard Curve:

    • Prepare a stock solution of L-cysteine in the Reaction Buffer (e.g., 1.6 mM).

    • Perform serial dilutions to obtain a range of standard concentrations (e.g., 0.1 to 1.0 mM).

    • For each standard, mix 250 µL of the standard solution with 2.5 mL of Reaction Buffer and 50 µL of Ellman's Reagent Solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.[13][14]

  • Quantification of Thiol Groups in PAA-Cys:

    • Dissolve a known amount of PAA-Cys (e.g., 0.5-1.0 mg) in 250 µL of Reaction Buffer.[15]

    • Add 2.5 mL of Reaction Buffer and 50 µL of Ellman's Reagent Solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Calculation: Determine the concentration of thiol groups in the PAA-Cys sample by comparing its absorbance to the standard curve. The amount of immobilized thiol groups is typically expressed as µmol per gram of polymer.

Data Presentation

Table 1: Physicochemical Properties of Thiolated PAA Nanoparticles

Polymer SystemParticle Size (nm)Zeta Potential (mV)Immobilized Thiol Groups (µmol/g)Reference
PAA-Cys Nanoparticles< 300-14~1000[6]
Thiolated PAA/Schizo313 ± 38Negative661[2][16]
PAA-Cys (100 kDa)100-300-14.3 ± 0.6Not Specified[9]

Table 2: Mucoadhesion and Permeation Enhancement of Thiolated PAA

Polymer ConjugateDegree of Thiolation (µmol/g)Mucoadhesion Enhancement (vs. control)Permeation Enhancement (FD4) (vs. control)Reference
PAA-Cys (PAA I)53.02.4-fold (residence time)1.5-fold[17]
PAA-Cys (PAA II)113.44.0-fold (residence time)1.6-fold[17]
PAA-Cys (PAA III)288.816.9-fold (residence time)1.7-fold[17]
PAA-Cys (PAA IV)549.126.0-fold (residence time)1.4-fold[17]
PAA-Cys (PAA V)767.041.3-fold (residence time)1.3-fold[17]
Thiolated PAA/Schizo661~2.3-fold (at 4h)Not Applicable[2]

Visualizations

Synthesis_Workflow PAA Poly(acrylic acid) (PAA) in distilled water ActivatedPAA Activated PAA (O-acylisourea intermediate) PAA->ActivatedPAA Activation (pH 5) EDC EDC Solution (Carbodiimide) EDC->ActivatedPAA Conjugation PAA-Cysteine Conjugate (in solution) ActivatedPAA->Conjugation Conjugation (pH 5.5) Cysteine L-Cysteine Solution Cysteine->Conjugation Purification Dialysis Conjugation->Purification Purification FinalProduct Lyophilized PAA-Cys (Thiolated Polymer) Purification->FinalProduct Lyophilization

Caption: Synthesis workflow for thiolated poly(acrylic acid).

Mucoadhesion_Mechanism cluster_mucus Mucus Layer Mucin Mucin Glycoproteins (Cysteine-rich domains) Adhesion Disulfide Bond Formation (Covalent Adhesion) Mucin->Adhesion Thiomer Thiolated PAA Particle (-SH groups) Thiomer->Adhesion Interaction ProlongedResidence Prolonged Residence Time at Mucosal Surface Adhesion->ProlongedResidence Leads to

Caption: Mechanism of enhanced mucoadhesion for thiolated PAA.

References

Application Note: Derivatization of 2-Butenethioic Acid for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Butenethioic acid is a compound of interest in various chemical and biological studies. Its structure contains two key functional groups: a carboxylic acid and a thioic acid (a thiol equivalent). These polar functional groups, particularly the presence of active hydrogen atoms, contribute to the compound's high polarity and low volatility, making direct analysis by techniques like Gas Chromatography (GC) challenging.[1][2] Direct injection often leads to poor peak shape, low sensitivity, and unsatisfactory reproducibility due to interactions with the chromatographic system.[3] To overcome these limitations, chemical derivatization is employed to convert the analyte into a less polar, more volatile, and more thermally stable form suitable for analysis.[2][3][4] This application note provides detailed protocols for the derivatization of this compound for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Derivatization Strategies The analytical strategy for this compound depends on the instrumentation available and the analytical goal.

  • For GC-MS Analysis: The primary goal is to increase volatility and thermal stability. This is best achieved by derivatizing both the carboxylic acid and the thiol functional groups. Silylation is the most universal and effective method for this purpose.[1][2] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens in both hydroxyl, thiol, and carboxylic acid groups to replace them with a trimethylsilyl (B98337) (TMS) group.[2][3][4]

  • For HPLC Analysis: The goal is often to introduce a chromophore or fluorophore to enhance detection by UV-Visible or Fluorescence detectors, as the native molecule may lack a strong chromophore.[5] Derivatization for HPLC typically targets the most reactive functional group, the thiol, using reagents that specifically react with sulfhydryl compounds.[6]

Protocol 1: Derivatization for GC-MS Analysis via Silylation

This protocol describes the conversion of this compound into its volatile bis(trimethylsilyl) derivative for robust GC-MS analysis. Silylation is a common and effective technique for compounds containing active hydrogens.[2]

Experimental Workflow: GC-MS Silylation

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A 1. Aliquot Sample (in aprotic solvent) B 2. Evaporate Solvent (under N2 stream) A->B C 3. Add Silylation Reagent (e.g., BSTFA + 1% TMCS) B->C D 4. Incubate (e.g., 60°C for 45 min) C->D E 5. Cool to Room Temp D->E F 6. Inject into GC-MS E->F G 7. Data Acquisition & Analysis F->G

Caption: Workflow for GC-MS analysis of this compound via silylation.

Methodology
  • Sample Preparation:

    • Pipette 100 µL of the sample containing this compound (dissolved in a volatile aprotic solvent like acetonitrile (B52724) or dichloromethane) into a 2 mL autosampler vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all moisture, as water can deactivate the silylation reagent.[4]

  • Derivatization Reaction:

    • To the dry residue, add 50 µL of a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[3] A molar excess of the reagent (e.g., 2:1 ratio of reagent to active hydrogens) is recommended to ensure the reaction goes to completion.[4]

    • Securely cap the vial and vortex for 10-15 seconds.

    • Place the vial in an oven or heating block at 60-75°C for 45-60 minutes.[3][4] Reaction time and temperature may need optimization depending on the sample matrix.[4]

  • GC-MS Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • If necessary, dilute the sample with an appropriate solvent (e.g., hexane).

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Example GC Conditions:

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Inlet Temperature: 250°C.

      • Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Example MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-500.

Expected Results

The derivatization reaction replaces the two active protons on this compound (C₄H₆OS) with TMS groups, resulting in the formation of S-trimethylsilyl 2-(trimethylsilyl)but-2-enethioate (C₁₀H₂₂O₂SSi₂). This derivative is significantly more volatile and thermally stable, resulting in a sharp, symmetrical peak with improved detection limits compared to the underivatized acid.[3]

CompoundDerivatization StatusExpected Retention Time (min)Peak Shape
This compoundUnderivatizedVariable / Elutes LateTailing / Broad
TMS-DerivativeSilylated (BSTFA)~10-15 minSymmetrical / Sharp

Protocol 2: Derivatization for HPLC-FLD Analysis with Monobromobimane (B13751) (MBB)

This protocol is designed for the sensitive quantification of this compound using HPLC with fluorescence detection (FLD). It utilizes monobromobimane (MBB), a reagent that reacts specifically with thiol groups to form a highly fluorescent derivative.[7] This method is ideal for analyzing samples in aqueous matrices.

Experimental Workflow: HPLC-FLD Thiol Derivatization

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A 1. Aliquot Sample B 2. Adjust pH (to ~9.0 with Buffer) A->B C 3. Add MBB Reagent B->C D 4. Incubate (Room Temp, ~10 min, in dark) C->D E 5. Quench Reaction (e.g., with Acetic Acid) D->E F 6. Inject into HPLC-FLD E->F G 7. Data Acquisition & Analysis F->G

Caption: Workflow for HPLC-FLD analysis of this compound via MBB derivatization.

Methodology
  • Reagent Preparation:

    • Derivatization Buffer: Prepare a buffer solution with a pH of approximately 9.0 (e.g., borate (B1201080) buffer). The reaction rate of MBB with thiols is optimal at a basic pH.[7]

    • MBB Solution: Prepare a 10-20 mM solution of monobromobimane in a suitable organic solvent like acetonitrile. This solution is light-sensitive and should be stored in an amber vial and prepared fresh.

  • Derivatization Reaction:

    • In a microcentrifuge tube or autosampler vial, mix 50 µL of the sample with 150 µL of the derivatization buffer.

    • Add 20 µL of the MBB solution to initiate the reaction. Ensure a molar excess of MBB relative to the expected thiol concentration.

    • Vortex the mixture and incubate at room temperature for approximately 10 minutes in the dark to prevent photodegradation of the reagent and derivative.[7]

    • Stop the reaction by adding 20 µL of an acid, such as 1 M acetic acid, to lower the pH.

  • HPLC-FLD Analysis:

    • Filter the sample if necessary.

    • Inject 10-20 µL of the derivatized sample into the HPLC system.

    • Example HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

      • Mobile Phase A: 0.1% Formic acid in Water.

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

      • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes.

      • Flow Rate: 1.0 mL/min.

    • Example FLD Conditions:

      • Excitation Wavelength (λex): 380 nm.

      • Emission Wavelength (λem): 480 nm.

Quantitative Data Summary

The MBB derivatization significantly enhances the detectability of this compound. The following table provides an illustrative comparison of analytical figures of merit.

ParameterUnderivatized (UV Detection)MBB-Derivatized (FLD)
Detector UV-Vis (at ~210 nm)Fluorescence (Ex/Em: 380/480 nm)
Limit of Detection (LOD) ~ 1-5 µM~ 10-50 nM
Limit of Quantification (LOQ) ~ 5-15 µM~ 50-150 nM
Selectivity Low (many compounds absorb at 210 nm)High (specific to thiols)

Note: The values presented are illustrative and will vary depending on the specific instrumentation and sample matrix.

Logical Diagram: Selecting a Derivatization Strategy

The choice between GC-MS and HPLC methods depends on several factors, including available equipment, sample matrix, and the need for structural confirmation versus high-sensitivity quantification.

Decision_Tree A Start: Analyze This compound B What is the primary analytical instrument available? A->B C GC-MS B->C GC-MS D HPLC B->D HPLC E Strategy: Increase volatility & thermal stability. Derivatize both -COOH and -SH groups. C->E G What is the primary analytical goal? D->G F Recommended Protocol: Silylation with BSTFA (Protocol 1) E->F H High-sensitivity quantification in aqueous samples G->H High Sensitivity I Analysis without derivatization (if concentration is high) G->I Simplicity J Strategy: Add a fluorescent tag to the -SH group for sensitive detection. H->J L Method: Direct injection with UV detection. Note: Prone to low sensitivity and poor peak shape. I->L K Recommended Protocol: Thiol-specific labeling with MBB (Protocol 2) J->K

Caption: Decision tree for selecting a derivatization strategy.

Conclusion Derivatization is an essential step for the reliable and sensitive analysis of this compound. For GC-MS, silylation with reagents like BSTFA effectively converts the analyte into a volatile derivative suitable for gas-phase analysis and mass spectrometric identification. For HPLC, derivatizing the thiol group with a fluorescent tag like MBB provides excellent sensitivity and selectivity, making it ideal for quantitative studies, especially in complex biological or aqueous samples. The choice of method should be guided by the specific analytical requirements and available instrumentation.

References

Application Notes and Protocols for the Analysis of 2-Butenethioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a suitable technique for the analysis of polar, non-volatile compounds like 2-Butenethioic acid. A reversed-phase method is proposed, which separates analytes based on their hydrophobicity.

Instrumentation and Columns

A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS) can be used. For UV detection, a C18 stationary phase is a common choice for reversed-phase chromatography.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable solvent, such as a mixture of the mobile phase, to a concentration of approximately 0.1 - 1 mg/mL.[1]

    • If the sample contains particulates, filter it through a 0.22 µm syringe filter to prevent clogging of the HPLC system.[1]

    • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient elution can be employed. A typical mobile phase would consist of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of acetonitrile (B52724) and water containing an acid modifier like formic acid or phosphoric acid is often used for the separation of organic acids.[2][3][4] For MS compatibility, formic acid is preferred over phosphoric acid.[2][3][4]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 210-230 nm).

Data Presentation: Proposed HPLC Method Parameters

ParameterProposed Value
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 215 nm
Hypothetical Retention Time 3 - 5 min
Linearity Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For volatile and semi-volatile compounds, GC-MS offers high sensitivity and specificity. However, due to the polarity and low volatility of carboxylic acids, derivatization is typically required to convert them into more volatile and thermally stable derivatives.

Derivatization

Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids and thiols. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic protons with a trimethylsilyl (B98337) (TMS) group.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation and Derivatization:

    • Accurately weigh a known amount of the sample and dissolve it in a suitable organic solvent (e.g., acetonitrile, pyridine).

    • To approximately 100-200 µg of the sample, add a derivatizing agent such as BSTFA with 1% TMCS.[5]

    • The reaction is typically carried out by heating the mixture at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization.[5]

    • After cooling, the derivatized sample is ready for injection into the GC-MS.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5ms), is suitable for the separation of the derivatized analytes.[5]

    • Injector Temperature: 250 - 280 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.[5]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Mode: Splitless injection is often used for trace analysis.[5]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 400) to obtain the full mass spectrum.

    • Data Acquisition: For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound.

Data Presentation: Proposed GC-MS Method Parameters

ParameterProposed Value
Derivatization Reagent BSTFA with 1% TMCS
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 280 °C
Oven Program 80 °C (2 min), then 10 °C/min to 280 °C (5 min hold)
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) and SIM
Hypothetical m/z for SIM To be determined from the mass spectrum of the derivatized compound
Linearity Range 0.1 - 50 µg/mL
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL

Workflow for this compound Analysis

The following diagram illustrates the general workflow for the analysis of this compound, from sample collection to data interpretation.

Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis SampleCollection Sample Collection Homogenization Homogenization/Dilution SampleCollection->Homogenization Extraction Extraction (if needed) Homogenization->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration MethodChoice Volatile/Non-volatile? Filtration->MethodChoice HPLC_Injection HPLC Injection MethodChoice->HPLC_Injection Non-volatile Derivatization Derivatization (e.g., Silylation) MethodChoice->Derivatization Volatile HPLC_Separation Reversed-Phase Separation HPLC_Injection->HPLC_Separation HPLC_Detection UV or MS Detection HPLC_Separation->HPLC_Detection DataAcquisition Data Acquisition HPLC_Detection->DataAcquisition GCMS_Injection GC-MS Injection Derivatization->GCMS_Injection GC_Separation Capillary GC Separation GCMS_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection MS_Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound.

References

Application Notes and Protocols: 2-Butenethioic Acid in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-butenethioic acid and its derivatives as versatile building blocks for the construction of various sulfur-containing heterocycles. The protocols detailed below are based on established methodologies and offer a starting point for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Introduction

This compound, an α,β-unsaturated thioic acid, and its esters are valuable precursors for the synthesis of a range of heterocyclic systems. The presence of a reactive Michael acceptor system, coupled with the nucleophilicity of the sulfur atom, allows for a variety of cyclization strategies. The primary synthetic approach involves an initial Michael addition of a sulfur or nitrogen nucleophile to the β-position of the butenethioate scaffold, followed by an intramolecular cyclization reaction. This strategy has been successfully employed for the synthesis of substituted tetrahydrothiophenes and other related S-heterocycles.

Synthesis of Substituted Tetrahydrothiophenes via Michael Addition-Cyclization Cascade

A key application of this compound derivatives is in the diastereoselective synthesis of highly functionalized tetrahydrothiophenes. This is achieved through a cascade double Michael reaction, which allows for the formation of multiple stereocenters in a single synthetic operation.

Reaction Principle

The synthesis proceeds via an initial thia-Michael addition of a mercapto-containing pronucleophile to an α,β-unsaturated ketone. The resulting enolate then acts as a nucleophile in a second Michael addition to an electron-deficient alkene, such as an ester of 2-butenoic acid (a close structural analog of this compound, demonstrating the principle). The subsequent intramolecular cyclization of the intermediate furnishes the tetrahydrothiophene (B86538) ring system. While the specific use of this compound esters in this exact cascade is not explicitly detailed in the provided search results, the reactivity pattern is directly applicable.

General Reaction Scheme

G reactant1 α,β-Unsaturated Ketone product Trisubstituted Tetrahydrothiophene reactant1->product reactant2 Mercapto-butenoate reactant2->product catalyst Amine-Thiourea Catalyst catalyst->product

Caption: General scheme for the synthesis of trisubstituted tetrahydrothiophenes.

Experimental Protocol: Asymmetric Synthesis of Trisubstituted Tetrahydrothiophenes

This protocol is adapted from a known procedure for the synthesis of tetrahydrothiophenes using a cascade double Michael reaction involving a mercapto-butenoate. This serves as a model for the potential application of this compound esters.

Materials:

  • trans-α-Cyano-α,β-unsaturated ketone

  • trans-tert-Butyl 4-mercapto-2-butenoate

  • Amine-thiourea catalyst

  • Toluene (anhydrous)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

Procedure:

  • To a solution of the trans-α-cyano-α,β-unsaturated ketone (1.0 equiv) in anhydrous toluene, add the amine-thiourea catalyst (0.1 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the trans-tert-butyl 4-mercapto-2-butenoate (1.2 equiv) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired trisubstituted tetrahydrothiophene.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the asymmetric synthesis of trisubstituted tetrahydrothiophenes via a cascade double Michael reaction.

Entryα,β-Unsaturated KetoneCatalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Phenyl derivative10249812:1>99
24-Chlorophenyl derivative10369510:198
32-Naphthyl derivative10489211:1>99

Logical Workflow for Heterocycle Synthesis

The general workflow for the synthesis of heterocycles from this compound derivatives via a Michael addition-cyclization strategy is depicted below.

G start Start: this compound Derivative step1 Michael Addition of Nucleophile (e.g., Thiol) start->step1 intermediate Adduct Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product Heterocyclic Product (e.g., Tetrahydrothiophene) step2->product purification Purification and Characterization product->purification

Caption: Workflow for heterocycle synthesis from this compound derivatives.

Conclusion

This compound and its derivatives represent promising synthons for the construction of sulfur-containing heterocycles. The Michael addition-cyclization cascade is a powerful strategy that allows for the diastereoselective and enantioselective synthesis of complex tetrahydrothiophene structures. The protocols and data presented herein provide a foundation for further exploration of this compound in the development of novel heterocyclic compounds for various applications in the fields of drug discovery and materials science. Further research into the scope of nucleophiles and the optimization of reaction conditions will undoubtedly expand the utility of this versatile building block.

Troubleshooting & Optimization

overcoming challenges in the synthesis of 2-Butenethioic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-butenethioic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common starting materials include crotonic acid (trans-2-butenoic acid) or its derivatives like crotonyl chloride. The synthesis generally involves the conversion of the carboxylic acid group to a thioacid group.

Q2: What are the main challenges encountered in the synthesis of this compound?

The primary challenges include the propensity of the thioacid to oxidize into a disulfide, potential polymerization of the butene backbone, and chemoselectivity issues if other functional groups are present in the molecule.[1][2] The purification of the final product can also be challenging due to its reactivity.

Q3: What yields can be expected for the synthesis of this compound?

Yields can vary significantly depending on the chosen synthetic route and reaction conditions. While specific yields for this compound are not widely reported, analogous thioacid syntheses using Lawesson's reagent on similar substrates have reported yields ranging from serviceable to good. For instance, the synthesis of cinnamic thioacid, a structurally related compound, proceeds in good yields.[1]

Q4: What are the critical safety precautions to take when working with this compound and its precursors?

Thioacids can be toxic and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood. Hydrogen sulfide (B99878) (H₂S), which can be a byproduct in some synthesis routes, is highly toxic and requires careful handling.[1] Protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. It is also crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]

Q5: How can I confirm the successful synthesis of this compound?

Standard analytical techniques can be used for confirmation. Proton and Carbon-13 NMR spectroscopy will show characteristic shifts for the protons and carbons near the thioacid group and along the double bond. Infrared (IR) spectroscopy should show a C=O stretch at a lower wavenumber compared to the corresponding carboxylic acid and an S-H stretch. Mass spectrometry can be used to confirm the molecular weight of the product.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I am getting a very low yield or no this compound at all. What could be the issue?

A: Low or no yield can be attributed to several factors:

  • Inefficient Thionating Agent: The choice and reactivity of the thionating agent are critical. For converting carboxylic acids to thioacids, Lawesson's reagent is commonly used.[1] Ensure the reagent is fresh and active.

  • Reaction Conditions: The reaction temperature and time may not be optimal. Some reactions require elevated temperatures (e.g., microwave irradiation), while others proceed at room temperature, albeit at a slower rate.[1] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique.

  • Degradation of Product: Thioacids can be unstable and prone to degradation, especially at high temperatures or in the presence of oxygen.[3]

  • Competing Side Reactions: The presence of other reactive functional groups in the starting material can lead to undesired side reactions.[1]

Solutions:

  • Verify Reagent Quality: Use a fresh batch of the thionating agent or test its activity on a simpler, known substrate.

  • Optimize Reaction Conditions: Systematically vary the reaction temperature and time. Consider running the reaction at a lower temperature for a longer duration to minimize degradation.

  • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation of the product.[2]

  • Protect Functional Groups: If your starting material contains other reactive groups, consider protecting them before the thionation step.

Problem 2: Formation of Impurities, Especially Disulfides

Q: My final product is contaminated with a significant amount of a higher molecular weight impurity, which I suspect is the disulfide. How can I prevent this?

A: The formation of disulfides through oxidative dimerization is a very common issue with thiols and thioacids.[2][3]

Solutions:

  • Strict Exclusion of Oxygen: The most critical step is to rigorously exclude air (oxygen) from the reaction and work-up procedures. This can be achieved by:

    • Using dried and de-oxygenated solvents.[2]

    • Performing the reaction and all subsequent transfers under an inert atmosphere (N₂ or Ar).[2]

    • Storing the final product under an inert atmosphere and at low temperatures (-20°C).[2]

  • Low pH during Work-up: Keeping the pH of the aqueous solution low during extraction can help to minimize the oxidation of the thioacid.[2]

  • Addition of a Reducing Agent: In some cases, a small amount of a reducing agent like dithiothreitol (B142953) (DTT) can be added as a stabilizer during storage, although this will contaminate the final product.[2]

Problem 3: Difficulty in Product Purification

Q: I am struggling to purify the this compound from the reaction mixture. What purification methods are recommended?

A: Purification of thioacids can be challenging due to their reactivity and potential for decomposition.

Solutions:

  • Acid-Base Extraction: Utilize the acidic nature of the thioacid. During aqueous work-up, the thioacid can be extracted into a basic solution (e.g., sodium bicarbonate). The aqueous layer is then washed with an organic solvent to remove non-acidic impurities. Subsequently, the aqueous layer is carefully acidified (e.g., with cold, dilute HCl) to precipitate or allow for the extraction of the pure thioacid into an organic solvent. All steps should be performed under an inert atmosphere and at low temperatures.

  • Chromatography: Flash column chromatography on silica (B1680970) gel can be used, but care must be taken as silica gel can be acidic and may promote decomposition. It is advisable to use a less acidic stationary phase or to deactivate the silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent. The chromatography should be performed quickly.

  • Vacuum Sublimation: For thermally stable thioacids, vacuum sublimation can be an effective purification method for removing non-volatile impurities. This was shown to be effective for the purification of 2-butynoic acid, a related compound.[4]

Quantitative Data Summary

Synthesis MethodReagentSubstrateYield (%)Reference
ThionationLawesson's ReagentCinnamic AcidGood[1]
ThionationLawesson's ReagentAliphatic Carboxylic AcidsServiceable[1]
EDC-mediatedNa₂S / EDCN-urethane-protected α-amino acidsGood[5]

Experimental Protocols

General Protocol for Thioacid Synthesis using Lawesson's Reagent (Adapted from Literature)
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the starting carboxylic acid (e.g., crotonic acid) in an anhydrous solvent (e.g., toluene (B28343) or THF).

  • Addition of Reagent: Add Lawesson's reagent (0.55 equivalents) to the solution.[1]

  • Reaction: The reaction mixture can be stirred at room temperature or heated. The progress of the reaction should be monitored by TLC. For less reactive substrates, microwave irradiation may be employed.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any solid byproducts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by acid-base extraction or column chromatography as described in the troubleshooting section. All steps should be performed under an inert atmosphere.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve Crotonic Acid in Anhydrous Solvent add_lr Add Lawesson's Reagent (0.55 eq) start->add_lr react React at RT or Heat (Monitor by TLC) add_lr->react cool Cool to RT react->cool filter Filter Mixture cool->filter concentrate Concentrate Filtrate filter->concentrate extract Acid-Base Extraction concentrate->extract Crude Product chromatography Column Chromatography concentrate->chromatography Crude Product product Pure this compound extract->product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Product? check_reagent Check Reagent Quality and Reaction Conditions start->check_reagent Yes check_oxidation Impurity (Disulfide)? start->check_oxidation No check_reagent->check_oxidation use_inert Use Inert Atmosphere and Deoxygenated Solvents check_oxidation->use_inert Yes check_purification Purification Issues? check_oxidation->check_purification No use_inert->check_purification optimize_purification Optimize Extraction/Chromatography check_purification->optimize_purification Yes success Successful Synthesis check_purification->success No optimize_purification->success

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: 2-Butenethioic Acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed experimental data specifically for 2-Butenethioic acid is limited in publicly available literature. The following troubleshooting guides, protocols, and data are based on established principles of thioic acid chemistry and may require optimization for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common precursors for synthesizing thioic acids include the corresponding carboxylic acid (2-butenoic acid) or acid chloride (2-butenoyl chloride). The choice of starting material will influence the synthetic route.

Q2: What are the most common methods for synthesizing this compound?

A2: Two prevalent methods for synthesizing thioic acids are:

  • From the acid chloride: Reacting 2-butenoyl chloride with a hydrosulfide (B80085) salt, such as potassium hydrosulfide (KSH).

  • From the carboxylic acid: Using a thionating agent like Lawesson's Reagent to convert the carboxylic acid group of 2-butenoic acid into a thioic acid.

Q3: What are the typical impurities I might encounter?

A3: Common impurities include unreacted starting materials, disulfide byproducts from oxidative dimerization of the thioic acid, and polymeric materials. The presence of residual acids or bases from the workup can also be a source of impurity.

Q4: How can I purify crude this compound?

A4: Purification strategies for thioic acids often involve a combination of techniques:

  • Extraction: To remove water-soluble impurities.

  • Distillation: Often performed under vacuum to prevent thermal degradation of the product.

  • Precipitation/Crystallization: This can be achieved by adjusting the pH of an aqueous solution of the thioic acid salt.

Q5: My yield of this compound is consistently low. What are the likely causes?

A5: Low yields can stem from several factors, including incomplete reaction, degradation of the product during workup, or competing side reactions. Oxidative dimerization to the disulfide is a common side reaction for thioic acids. For a more detailed breakdown of potential issues, please refer to the Troubleshooting Guide below.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Incomplete Reaction - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).- Check the quality and reactivity of your reagents. Starting materials may have degraded during storage.
Product Degradation - Thioic acids can be sensitive to heat. If using distillation for purification, perform it under vacuum to lower the boiling point.- Avoid prolonged exposure to high temperatures during the reaction and workup.
Oxidative Dimerization - The thiol group of the thioic acid can be oxidized to form a disulfide, especially in the presence of air (oxygen). Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry - Carefully check the molar ratios of your reactants. An excess or deficit of a key reagent can lead to incomplete conversion or side reactions.
Issue 2: Product Purity is Low
Potential Cause Suggested Solution
Contamination with Starting Material - Optimize the reaction time and temperature to drive the reaction to completion.- Choose a purification method that effectively separates the product from the starting material (e.g., fractional distillation, chromatography).
Presence of Disulfide Impurity - As mentioned above, working under an inert atmosphere can minimize the formation of disulfides.- Some disulfide impurities may be removed by chromatography.
Residual Solvents or Reagents - Ensure your product is thoroughly dried after extraction to remove residual organic solvents.- If an acid or base was used during workup, ensure it is completely neutralized and washed away.
Polymerization - Some thioic acids can be prone to polymerization. Store the purified product at a low temperature and under an inert atmosphere to improve stability.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Butenoyl Chloride

Materials:

  • 2-Butenoyl chloride

  • Potassium hydrosulfide (KSH)

  • Anhydrous solvent (e.g., THF or DCM)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

  • In the flask, prepare a solution of potassium hydrosulfide in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 2-butenoyl chloride in the same anhydrous solvent to the cooled KSH solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by carefully adding water.

  • Acidify the aqueous layer with a suitable acid (e.g., dilute HCl) to protonate the thiocarboxylate.

  • Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Vacuum Distillation

Materials:

  • Crude this compound

  • Vacuum distillation apparatus

Procedure:

  • Assemble a vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.

  • Store the purified product under an inert atmosphere and at a low temperature.

Data Presentation

Table 1: Comparison of Synthetic Methods for Thioic Acids
Method Starting Material Reagent Typical Yield (%) Purity (%) Key Considerations
Method A Acid ChloridePotassium Hydrosulfide (KSH)60-8090-95Requires synthesis of the acid chloride first. KSH is moisture-sensitive.
Method B Carboxylic AcidLawesson's Reagent50-7085-90A one-step conversion from the carboxylic acid. Lawesson's Reagent has a strong, unpleasant odor.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (2-Butenoyl Chloride + KSH) reaction Reaction under Inert Atmosphere start->reaction workup Aqueous Workup & Acidification reaction->workup extraction Extraction with Organic Solvent workup->extraction crude Crude 2-Butenethioic Acid extraction->crude distillation Vacuum Distillation crude->distillation pure Pure 2-Butenethioic Acid distillation->pure

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low Yield of This compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction product_degradation Product Degradation? start->product_degradation side_reactions Side Reactions? start->side_reactions solution1 Increase reaction time Check reagent quality incomplete_reaction->solution1 solution2 Use lower temperatures Purify under vacuum product_degradation->solution2 solution3 Work under inert atmosphere Optimize stoichiometry side_reactions->solution3

Caption: Troubleshooting guide for addressing low product yield in this compound synthesis.

optimization of reaction conditions for 2-Butenethioic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-butenethioic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Experimental Protocols

A common and effective method for the synthesis of this compound involves a two-step process: the conversion of crotonic acid to its acyl chloride, followed by the reaction with a sulfur nucleophile.

Step 1: Synthesis of Crotonoyl Chloride

This procedure outlines the synthesis of crotonoyl chloride from crotonic acid using thionyl chloride.

ParameterValue
Reactants
Crotonic Acid1.0 eq
Thionyl Chloride1.2 - 1.5 eq
N,N-Dimethylformamide (DMF)Catalytic amount
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM) or neat
Temperature0 °C to reflux (typically around 40-50 °C)
Reaction Time1-3 hours
Work-up
PurificationFractional distillation under reduced pressure

Methodology:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Add crotonic acid to the flask.

  • Slowly add thionyl chloride to the crotonic acid at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

  • After the initial exothermic reaction subsides, heat the mixture to a gentle reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation.

  • Purify the crude crotonoyl chloride by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound

This protocol details the synthesis of this compound from crotonoyl chloride and sodium hydrosulfide (B80085).

ParameterValue
Reactants
Crotonoyl Chloride1.0 eq
Sodium Hydrosulfide (NaSH)1.0 - 1.2 eq
Reaction Conditions
SolventAnhydrous Tetrahydrofuran (THF) or Diethyl Ether
Temperature0 °C to room temperature
Reaction Time1-2 hours
Work-up
QuenchingAcidification with a dilute acid (e.g., 1M HCl)
ExtractionWith an organic solvent (e.g., diethyl ether or ethyl acetate)
PurificationDistillation under reduced pressure or column chromatography

Methodology:

  • In a fume hood, dissolve sodium hydrosulfide in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Dissolve crotonoyl chloride in the same anhydrous solvent and add it to the addition funnel.

  • Add the crotonoyl chloride solution dropwise to the sodium hydrosulfide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Troubleshooting Guide

dot

Reaction_Workflow Start Start CrotonicAcid Crotonic Acid Start->CrotonicAcid CrotonoylChloride_Formation Formation of Crotonoyl Chloride CrotonicAcid->CrotonoylChloride_Formation ThionylChloride Thionyl Chloride ThionylChloride->CrotonoylChloride_Formation CrotonoylChloride Crotonoyl Chloride CrotonoylChloride_Formation->CrotonoylChloride ThioicAcid_Formation Formation of This compound CrotonoylChloride->ThioicAcid_Formation NaSH Sodium Hydrosulfide NaSH->ThioicAcid_Formation CrudeProduct Crude this compound ThioicAcid_Formation->CrudeProduct Purification Purification (Distillation/Chromatography) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct End End FinalProduct->End

Caption: Workflow for the synthesis of this compound.

preventing side reactions in the synthesis of 2-Butenethioic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Butenethioic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound, primarily focusing on the thionation of 2-butenoic acid (crotonic acid) using Lawesson's reagent.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Lawesson's Reagent: The reagent can degrade upon exposure to moisture. 2. Insufficient Reaction Temperature: The thionation of carboxylic acids with Lawesson's reagent often requires elevated temperatures to proceed at a reasonable rate. 3. Short Reaction Time: The conversion may be incomplete if the reaction is not allowed to proceed for a sufficient duration.1. Use freshly opened or properly stored Lawesson's reagent. Consider recrystallizing the reagent from hot toluene (B28343) if its quality is uncertain. 2. Ensure the reaction is heated to an appropriate temperature, typically refluxing in a solvent like toluene or THF. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Increase the reaction time and continue to monitor by TLC until the starting material is consumed.
Presence of a Major Side Product with a Similar Polarity to the Desired Product 1. Thia-Michael Addition: The most common side reaction is the conjugate addition of a sulfur nucleophile (e.g., H₂S generated in situ, or the thioacid product itself) to the α,β-unsaturated system of another molecule of 2-butenoic acid or this compound.1. Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate to minimize the rate of the Michael addition. 2. Control Reagent Stoichiometry: Use a minimal excess of Lawesson's reagent to reduce the concentration of reactive sulfur species. 3. pH Control During Workup: A slightly acidic workup can help to minimize the concentration of thiolate anions, which are the active nucleophiles in Michael additions. 4. Use of a Removable Michael Donor: In cases of persistent Michael addition, consider a protection strategy where a bulky, removable thiol is first added via a Michael addition to the 2-butenoic acid, followed by the thionation reaction, and subsequent removal of the protecting group.
Formation of Polymeric Material 1. Polymerization of the Alkene: The double bond in this compound can be susceptible to radical or acid/base-catalyzed polymerization, especially at elevated temperatures.1. Lower Reaction Temperature: If polymerization is suspected, attempt the reaction at a lower temperature for a longer duration. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent radical polymerization initiated by oxygen. 3. Purification Method: During purification, avoid unnecessarily high temperatures. Consider purification by column chromatography at room temperature or vacuum distillation at a reduced temperature.
Difficult Purification from Lawesson's Reagent Byproducts 1. Polarity of Byproducts: The phosphorus-containing byproducts from Lawesson's reagent can have polarities similar to the desired thioacid, complicating purification by chromatography.1. Filtration: After the reaction, cool the mixture to room temperature. The phosphorus byproducts often precipitate and can be removed by filtration. 2. Aqueous Wash: Perform an aqueous workup. The phosphorus byproducts can often be removed by washing the organic layer with water or a dilute base. 3. Column Chromatography: If byproducts persist, column chromatography on silica (B1680970) gel is typically effective. A gradient elution starting with a non-polar solvent and gradually increasing polarity can help separate the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale method is the thionation of 2-butenoic acid (also known as crotonic acid) using a thionating agent, most commonly Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

Q2: What are the primary side reactions to be aware of?

A2: The major side reaction is the Thia-Michael addition of sulfur nucleophiles to the carbon-carbon double bond of the α,β-unsaturated system. This can lead to the formation of dimers or oligomers. Polymerization of the starting material or product can also occur, especially at higher temperatures.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the starting material (2-butenoic acid) from the less polar product (this compound). The spots can be visualized using a UV lamp or by staining with potassium permanganate.

Q4: What is the best way to purify the final product?

A4: Purification typically involves a combination of techniques. After the reaction, the mixture is usually cooled to precipitate the phosphorus byproducts, which are then filtered off. The filtrate can be concentrated and purified by column chromatography on silica gel. In some cases, vacuum distillation can also be employed, but care must be taken to avoid high temperatures that could lead to decomposition or polymerization.

Q5: Is this compound stable?

A5: Thioacids, in general, can be sensitive to oxidation and heat. This compound should be stored under an inert atmosphere, protected from light, and kept at a low temperature to minimize degradation. Oxidative dimerization to form a diacyl disulfide is a potential decomposition pathway.

Experimental Protocols

Synthesis of this compound using Lawesson's Reagent

This protocol is a general guideline. Optimization of reaction conditions may be necessary.

Materials:

  • 2-Butenoic acid (crotonic acid)

  • Lawesson's Reagent

  • Anhydrous toluene (or another suitable aprotic solvent like THF)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-butenoic acid (1.0 equivalent) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 to 0.6 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed (typically after several hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated phosphorus-containing byproducts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid.

  • Separate the organic layer and wash it with 1M hydrochloric acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation

Table 1: Comparison of Thionating Agents for Carboxylic Acids

Thionating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Lawesson's Reagent Reflux in toluene or THFMilder than P₄S₁₀, generally gives cleaner reactions.Can be expensive, byproducts can complicate purification.
Phosphorus Pentasulfide (P₄S₁₀) Reflux in pyridine (B92270) or other high-boiling solventsReadily available and inexpensive.Often requires harsher conditions, can lead to more side products.

Visualizations

Synthesis_Workflow Synthesis and Purification of this compound start Start: 2-Butenoic Acid reagents Add Lawesson's Reagent in Anhydrous Toluene start->reagents reaction Reflux Reaction (Monitor by TLC) reagents->reaction filtration Cool and Filter to Remove Byproducts reaction->filtration workup Aqueous Workup (NaHCO₃, HCl, Brine) filtration->workup drying Dry (Na₂SO₄) and Concentrate workup->drying purification Column Chromatography (Silica Gel) drying->purification product Product: this compound purification->product Side_Reaction_Pathway Major Side Reaction: Thia-Michael Addition thioacid This compound (or other S-nucleophile) adduct Thia-Michael Adduct (Side Product) thioacid->adduct Nucleophilic Attack michael_acceptor This compound (Michael Acceptor) michael_acceptor->adduct Electrophilic Site

purification strategies for removing impurities from 2-Butenethioic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Butenethioic acid. The following sections offer guidance on removing impurities and ensuring the stability of the compound during and after purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a sample of this compound?

A1: Impurities in this compound can originate from its synthesis and degradation. Common impurities may include:

  • Starting Materials: Unreacted crotonyl chloride or other precursors used in the synthesis.

  • Byproducts: Compounds formed during the synthesis, such as isomers (cis/trans) of this compound. The synthesis of the precursor crotonyl chloride can result in a mixture of cis- and trans-isomers, which may carry over to the final product.[1][2]

  • Degradation Products: Thiocarboxylic acids are susceptible to oxidative dimerization, forming diacyl disulfides.[3] They can also be unstable and may decompose over time, especially if not stored properly.[4]

  • Residual Solvents: Solvents used during the synthesis or purification process.

Q2: What are the initial steps to assess the purity of my this compound sample?

A2: A preliminary assessment of purity can be performed using analytical techniques such as:

  • Thin Layer Chromatography (TLC): To visualize the number of components in your sample.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify known impurities by comparing with standards.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of the main component and detect any impurities with distinct signals.

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative dimerization.[3] It is also advisable to store it at low temperatures (e.g., -20°C) and in the dark to inhibit potential light-induced reactions.[6]

Troubleshooting Purification Issues

Problem Possible Cause Suggested Solution
Low purity after initial synthesis. Incomplete reaction or formation of side products.Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants).
Presence of geometric isomers (cis/trans). The synthesis route may not be stereospecific. The precursor, crotonyl chloride, often exists as a mixture of isomers.[1][2]Isomers of unsaturated acids can sometimes be separated by fractional distillation under reduced pressure or by chromatography.
Product degrades during purification. Thiocarboxylic acids are sensitive to heat and oxygen.[3][4]Use purification techniques that minimize heat exposure, such as vacuum distillation at a lower temperature. Always handle the compound under an inert atmosphere.
Disulfide formation observed. Oxidation of the thiol group.[3]Purge all solvents and equipment with an inert gas (argon or nitrogen) before use. Consider adding a small amount of a reducing agent if compatible with your downstream application.
Difficulty in removing highly polar impurities. Impurities may have similar solubility to the product.Utilize liquid-liquid extraction. Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate) to form the salt of the acidic product, which will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The acid can then be regenerated by acidifying the aqueous layer and extracting with an organic solvent.[7]
Oily product that is difficult to crystallize. Presence of impurities that inhibit crystal formation.Try purifying a small sample by column chromatography to obtain a purer fraction that may crystallize more easily. Alternatively, attempt co-distillation with a high-boiling inert solvent.

Experimental Protocols

General Purification Workflow

Below is a generalized workflow for the purification of this compound. The specific steps and conditions may need to be optimized based on the nature and quantity of the impurities present.

Purification Workflow for this compound General Purification Workflow cluster_synthesis Crude Product cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_final Final Product crude Crude this compound extraction Liquid-Liquid Extraction (to remove neutral/basic impurities) crude->extraction Initial Cleanup distillation Vacuum Distillation (for volatile impurities and product isolation) extraction->distillation If liquid recrystallization Recrystallization (for solid product) extraction->recrystallization If solid chromatography Column Chromatography (for high purity) extraction->chromatography For higher purity analysis Purity Assessment (TLC, GC/HPLC, NMR) distillation->analysis recrystallization->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product If purity is acceptable storage Storage under Inert Atmosphere at low temperature pure_product->storage

Caption: General purification workflow for this compound.

Protocol 1: Purification by Liquid-Liquid Extraction followed by Vacuum Distillation

This protocol is suitable for liquid this compound containing neutral or basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate (B1210297).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The this compound will convert to its sodium salt and move to the aqueous phase. Repeat the extraction of the organic layer to ensure complete transfer.

  • Separation of Layers: Separate the aqueous layer containing the sodium 2-butenethioate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a dilute strong acid (e.g., 1M HCl) until the solution is acidic (test with pH paper). The this compound will precipitate or form an oily layer.

  • Re-extraction: Extract the acidified aqueous solution with fresh organic solvent (e.g., diethyl ether).

  • Drying: Dry the combined organic extracts over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Vacuum Distillation: Assemble a vacuum distillation apparatus and distill the residue under reduced pressure. Collect the fraction corresponding to the boiling point of this compound. It is crucial to perform this step under an inert atmosphere.

Protocol 2: Purification by Recrystallization

This protocol is suitable if this compound is a solid at room temperature and contains impurities with different solubilities.

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Potential solvents include hexanes, toluene, or a mixture of ethyl acetate and hexanes.

  • Dissolution: In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the crude this compound in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to induce crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Quantitative Data Summary

The following table provides an illustrative summary of the expected purity and yield for different purification methods. The actual values will depend on the specific impurities and the experimental execution.

Purification Method Typical Purity Achieved Expected Yield Key Advantages Key Limitations
Liquid-Liquid Extraction >90%80-95%Removes acidic, basic, and neutral impurities effectively.May not remove impurities with similar acidity.
Vacuum Distillation >98%60-80%Effective for separating compounds with different boiling points.Not suitable for thermally unstable compounds.
Recrystallization >99%50-90%Can yield very high purity for solid compounds.Requires the compound to be a solid; yield can be low.
Column Chromatography >99%40-70%High resolving power for complex mixtures.Can be time-consuming and requires larger volumes of solvent.

Logical Relationships in Purification Strategy Selection

The choice of purification strategy depends on the properties of this compound and its impurities. The following diagram illustrates the decision-making process.

Purification Strategy Selection Decision Tree for Purification Strategy start Crude this compound is_solid Is the compound a solid? start->is_solid is_liquid Is the compound a liquid? is_solid->is_liquid No recrystallize Recrystallization is_solid->recrystallize Yes distill Vacuum Distillation is_liquid->distill Yes extraction Liquid-Liquid Extraction is_liquid->extraction No (or as pre-treatment) high_purity_needed Is very high purity required? recrystallize->high_purity_needed distill->high_purity_needed extraction->high_purity_needed chromatography Column Chromatography end Pure Product chromatography->end high_purity_needed->chromatography Yes high_purity_needed->end No

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Scaling Up the Synthesis of 2-Butenethioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Butenethioic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the production of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crotonyl Chloride (Step 1) 1. Incomplete reaction of crotonic acid. 2. Degradation of the product during distillation. 3. Hydrolysis of crotonyl chloride due to moisture.1. Ensure a slight excess of thionyl chloride is used. Monitor the reaction by IR spectroscopy to confirm the disappearance of the broad carboxylic acid O-H stretch. 2. Perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition. 3. Use oven-dried glassware and ensure all reagents and solvents are anhydrous.
Low Yield of this compound (Step 2) 1. Incomplete reaction of crotonyl chloride. 2. Formation of byproducts such as the disulfide. 3. Loss of product during workup and purification.1. Ensure slow, controlled addition of crotonyl chloride to the potassium hydrosulfide (B80085) solution at a low temperature to manage the exothermic reaction. 2. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup to prevent oxidation of the thiol to the disulfide. 3. Carefully perform extractions and consider back-extraction of the aqueous layer to recover all of the product. Use a suitable drying agent before distillation.
Product is a Dark Color 1. Presence of impurities from starting materials. 2. Side reactions occurring at elevated temperatures. 3. Oxidation of the product.1. Ensure the purity of the starting crotonic acid and thionyl chloride. 2. Maintain strict temperature control during both reaction steps. 3. Purge all reaction vessels with an inert gas. Consider adding a small amount of an antioxidant during storage.
Difficulty in Purifying the Final Product 1. Presence of unreacted starting materials. 2. Formation of high-boiling point impurities. 3. Co-distillation of impurities with the product.1. Ensure the reaction has gone to completion before initiating workup. 2. Consider a pre-purification step such as washing the organic extract with a dilute base to remove any acidic impurities. 3. Use fractional distillation for a more efficient separation of the product from impurities with close boiling points.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of this compound?

A1: A widely applicable and scalable two-step method involves the initial conversion of crotonic acid to crotonyl chloride using a chlorinating agent like thionyl chloride. The resulting acyl chloride is then reacted with a sulfur nucleophile, such as potassium hydrosulfide (KSH), to yield this compound. This method is generally favored for its use of readily available and cost-effective reagents.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Both thionyl chloride and crotonyl chloride are corrosive and lachrymatory; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction of thionyl chloride with crotonic acid releases HCl and SO2 gases, which should be scrubbed. Potassium hydrosulfide is toxic and can release hydrogen sulfide (B99878) gas upon acidification, which is highly toxic and flammable. All reactions should be conducted under an inert atmosphere to prevent the formation of peroxides and oxidation of the product.

Q3: How can I minimize the formation of the disulfide byproduct?

A3: The formation of the corresponding disulfide is a common side reaction in thioacid synthesis, primarily caused by oxidation. To minimize this, it is crucial to maintain an inert atmosphere (nitrogen or argon) throughout the entire process, from the reaction to the final purification and storage. Degassing solvents prior to use can also be beneficial.

Q4: What is the best method for purifying the final product on a larger scale?

A4: For larger quantities, fractional distillation under reduced pressure is the most effective method for purifying this compound. This technique allows for the separation of the product from unreacted starting materials and any high-boiling point impurities. It is important to monitor the distillation temperature and pressure closely to obtain a pure product.

Q5: How should this compound be stored to ensure its stability?

A5: this compound is susceptible to oxidation and polymerization. It should be stored in a tightly sealed, amber glass bottle under an inert atmosphere (argon or nitrogen) at low temperatures (refrigerated) to prolong its shelf life. The addition of a radical inhibitor, such as hydroquinone, can also be considered for long-term storage.

Experimental Protocols

Step 1: Synthesis of Crotonyl Chloride

This protocol describes the synthesis of crotonyl chloride from crotonic acid using thionyl chloride.

Materials:

  • Crotonic acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene (B28343)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a scrubber

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber containing a sodium hydroxide (B78521) solution.

  • To the flask, add crotonic acid and dry toluene.

  • Slowly add thionyl chloride (1.2 equivalents) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by GC-MS or TLC to confirm the formation of methyl crotonate.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene and excess thionyl chloride by distillation at atmospheric pressure.

  • Purify the crude crotonyl chloride by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound

This protocol details the synthesis of this compound from crotonyl chloride and potassium hydrosulfide.

Materials:

  • Crotonyl chloride

  • Potassium hydrosulfide (KSH)

  • Anhydrous ethanol (B145695)

  • Diethyl ether

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and an inert gas inlet.

  • Prepare a solution of potassium hydrosulfide in anhydrous ethanol in the flask and cool the mixture in an ice-water bath.

  • Dissolve the freshly distilled crotonyl chloride in anhydrous diethyl ether and place it in the dropping funnel.

  • Add the crotonyl chloride solution dropwise to the stirred KSH solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture into a separatory funnel containing cold, dilute hydrochloric acid to neutralize the excess KSH and protonate the thioacid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Note that yields and reaction times can vary based on the scale and specific conditions of the experiment.

Parameter Step 1: Crotonyl Chloride Synthesis Step 2: this compound Synthesis
Reactant Ratio Crotonic acid : Thionyl chloride (1 : 1.2)Crotonyl chloride : KSH (1 : 1.1)
Solvent TolueneEthanol/Diethyl ether
Reaction Temperature 80-90 °C (Reflux)0-10 °C (addition), then RT
Reaction Time 2-4 hours2-3 hours
Typical Yield 85-95%70-85%
Purification Method Fractional Distillation (Reduced Pressure)Fractional Distillation (Reduced Pressure)

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the scaled-up synthesis of this compound.

G cluster_step1 Step 1: Crotonyl Chloride Synthesis cluster_step2 Step 2: this compound Synthesis A Crotonic Acid + Thionyl Chloride B Reflux in Toluene A->B Reaction C Distillation of Solvent & Excess Reagent B->C Workup D Fractional Distillation (Reduced Pressure) C->D Purification E Pure Crotonyl Chloride D->E G Addition of Crotonyl Chloride E->G To Step 2 F Potassium Hydrosulfide in Ethanol F->G Reaction H Acidic Workup & Extraction G->H Workup I Drying & Solvent Removal H->I J Fractional Distillation (Reduced Pressure) I->J Purification K Pure this compound J->K

Caption: Workflow for the two-step synthesis of this compound.

Logical Relationship of Troubleshooting

This diagram shows the logical relationship between common issues, their causes, and the corresponding solutions in the synthesis process.

G cluster_issue Common Issues cluster_cause Potential Causes cluster_solution Solutions LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions (e.g., Oxidation) LowYield->SideReactions Moisture Moisture Contamination LowYield->Moisture ImpureProduct Impure Product ImpureProduct->IncompleteReaction ImpureProduct->SideReactions DarkColor Dark Color DarkColor->SideReactions ThermalDegradation Thermal Degradation DarkColor->ThermalDegradation OptimizeConditions Optimize Reaction Conditions IncompleteReaction->OptimizeConditions SideReactions->OptimizeConditions InertAtmosphere Use Inert Atmosphere SideReactions->InertAtmosphere AnhydrousReagents Use Anhydrous Reagents/Solvents Moisture->AnhydrousReagents ReducedPressureDistillation Distill Under Reduced Pressure ThermalDegradation->ReducedPressureDistillation

Caption: Troubleshooting logic for this compound synthesis.

Technical Support Center: Managing Volatile Thio-compound Odors in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the potent odors of volatile thio-compounds (thiols) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: Why do thio-compounds have such a strong and unpleasant odor?

A1: Thiols, also known as mercaptans, are organosulfur compounds containing a sulfhydryl (-SH) group. They are characterized by extremely low odor detection thresholds, with some detectable by the human nose at concentrations as low as parts per billion.[1] This is why even minuscule amounts can lead to a pervasive and unpleasant smell, often compared to garlic or rotten eggs.[2] Their volatility allows them to easily disperse in the air, exacerbating the odor issue.

Q2: What are the primary safety concerns when working with volatile thiols?

A2: While many thiols have moderate toxicity in the small quantities used in laboratory experiments, the primary concern is the disruptive and alarming nature of their odor.[1][3] The smell can cause nausea and headaches in some individuals.[1] Furthermore, because odorants are added to natural gas for leak detection, a thiol smell can trigger unnecessary building evacuations and emergency responses.[1][3] Therefore, stringent odor control is a matter of both safety and responsible laboratory practice.

Q3: What are the most effective general strategies for preventing thiol odor?

A3: A multi-layered approach is most effective:

  • Engineering Controls: Always handle volatile thiols inside a certified chemical fume hood.[3][4][5] The fume hood should have adequate airflow and, ideally, be equipped with a charcoal filter or connected to a scrubbing system.

  • Administrative Controls: Develop and strictly follow a written Standard Operating Procedure (SOP) for all work involving thiols.[3][6][7] Ensure all personnel are trained on these procedures.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[5][7]

  • Minimization: Use the smallest possible quantity of the thio-compound required for the experiment.[3]

Q4: How should I store volatile thio-compounds to minimize odor?

A4: Store thiols in their original, tightly sealed containers. For added security, seal the cap with parafilm or Teflon tape.[3] It is best practice to store these containers within a secondary, sealed container in a ventilated cabinet.[4]

Q5: How do I properly dispose of waste containing thio-compounds?

A5: All waste containing thiols, including reaction mixtures, contaminated solvents, and disposable materials, should be treated as hazardous waste.[3]

  • Liquid Waste: Collect in a designated, sealed hazardous waste container. It is advisable to quench the waste with an oxidizing agent like bleach before collection (see protocols below).

  • Solid Waste: Contaminated items like gloves, paper towels, and pipette tips should be sealed in a plastic bag before being placed in a solid hazardous waste container.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Persistent thiol odor in the lab despite using a fume hood. 1. Improper fume hood use (e.g., sash too high, clutter blocking airflow).2. Contaminated equipment or surfaces outside the fume hood.3. Vapors escaping from the fume hood exhaust and re-entering the building's air intake.4. Improperly sealed waste containers.1. Ensure the fume hood sash is as low as possible. Keep the work area at least 6 inches inside the hood. Check for and remove any obstructions to airflow.2. Decontaminate all surfaces and equipment that may have come into contact with the thiol using a bleach solution.[2][8]3. Use a bleach trap or a cold trap to capture volatile thiols before they enter the fume hood exhaust system.[3][6]4. Ensure all waste containers are tightly sealed and stored in a ventilated area.[3]
Thiol odor emanating from the vacuum pump. Volatile thiols are being pulled through the vacuum system and exhausted by the pump.Place a cold trap (e.g., with dry ice/acetone or liquid nitrogen) between your apparatus and the vacuum pump to condense the volatile compounds before they reach the pump.[3] The contents of the cold trap should be carefully neutralized with a bleach solution in a fume hood.[3]
Glassware still smells of thiols after washing. Trace amounts of thiols are adsorbed onto the glass surface and are not removed by standard washing procedures.1. Rinse the glassware with a small amount of a compatible solvent to remove the bulk of the material.2. Soak the glassware in a bleach bath (a 1:1 mixture of commercial bleach and water is often recommended) for at least 14 hours, or overnight, inside a fume hood.[6]3. After soaking, rinse thoroughly with water before proceeding with normal washing.[6]
A small spill of a volatile thiol has occurred inside the fume hood. Accidental spillage during transfer or reaction setup.1. Keep the fume hood running.2. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).3. Carefully transfer the absorbent material into a sealable bag.4. Wipe the spill area with a cloth soaked in bleach solution.5. Place all contaminated materials (absorbent, cloth, gloves) into the sealable bag, then into a designated hazardous waste container.[3][4]

Quantitative Data Summary

Neutralizing Agent Typical Concentration Application Notes
Sodium Hypochlorite (B82951) (Bleach) Commercial grade (approx. 5-6%) or diluted 1:1 with water.[6]Glassware decontamination, spill cleanup, vapor traps, waste quenching.Highly effective for oxidizing thiols to less odorous compounds like disulfides, sulfoxides, and sulfones. The reaction can be slow, so extended soaking times (e.g., overnight) are recommended for glassware.[6]
Hydrogen Peroxide Dilute basic solution.Glassware decontamination.An alternative to bleach for oxidizing thiols.[2] Caution should be exercised with concentration and mixing with other chemicals.
Potassium Permanganate Not specified.Waste destruction.Mentioned as a strong oxidizing agent for destroying thiols in waste solutions.[9]

Experimental Protocols

Protocol 1: Preparation and Use of a Bleach Bath for Glassware Decontamination

Objective: To neutralize residual thio-compounds on laboratory glassware.

Materials:

  • Plastic bucket or container

  • Commercial grade bleach (sodium hypochlorite solution)

  • Water

  • Aluminum foil or a lid for the container

  • Secondary containment tray

Procedure:

  • Place the plastic container in a designated chemical fume hood, preferably within a secondary containment tray.

  • Carefully pour the desired amount of bleach into the container.

  • Slowly add an equal volume of water to create a 1:1 bleach-to-water solution. The final liquid level should be low enough to prevent overflow when glassware is added.[6]

  • Label the container clearly as "Thiol Decontamination Bleach Bath."

  • After your experiment, place all contaminated glassware directly into the bleach bath. Ensure the glassware is fully submerged.

  • Cover the container with foil or a lid to minimize vapors.[6]

  • Allow the glassware to soak for at least 14 hours (overnight).[6]

  • After soaking, carefully remove the glassware, rinse it thoroughly with water, and then proceed with standard cleaning methods.

  • The bleach bath can be reused until a significant amount of solid precipitate (oxidized thiols) forms or a strong odor is noticeable from the bath itself.[6]

Protocol 2: Setting up a Bleach Trap for Reaction Off-Gassing

Objective: To capture and neutralize volatile thio-compounds from a reaction's exhaust gas stream.

Materials:

  • Gas washing bottle or a bubbler

  • Commercial grade bleach

  • Tubing

  • Clamps and stand

Procedure:

  • Assemble the gas washing bottle and clamp it securely inside the chemical fume hood.

  • Fill the bubbler with fresh commercial-grade bleach, ensuring the gas dispersion tube is submerged.

  • Connect the inlet of the bubbler to the exhaust outlet of your reaction apparatus (e.g., the top of a condenser) using chemically resistant tubing.

  • Ensure the outlet of the bubbler is directed towards the back of the fume hood.[10]

  • Adjust the flow of any inert gas through your reaction so that it results in a slow bubbling rate (e.g., 1-2 bubbles per second) through the bleach trap.[10]

  • For reactions that may generate acidic byproducts, a second trap containing a potassium hydroxide (B78521) solution can be placed after the bleach trap to neutralize acids before venting to the fume hood.

Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Cleanup & Decontamination Phase A Review SOP for Thiol Handling B Prepare Bleach Bath & Traps A->B C Don Appropriate PPE B->C D Confirm Fume Hood is Operational C->D E Handle Thiols in Fume Hood D->E Proceed to Experiment F Use Syringe/Cannula for Transfers E->F G Connect Reaction Exhaust to Bleach Trap E->G H Keep Sash Low E->H I Quench Reaction Waste with Bleach E->I Proceed to Cleanup L Dispose of all Waste as Hazardous I->L J Submerge Glassware in Bleach Bath J->L K Seal Solid Waste in Bags K->L

Caption: Workflow for Safe Handling of Volatile Thio-compounds.

G Start Odor Detected in Lab CheckHood Is all work contained within the fume hood? Start->CheckHood CheckSeal Are all thiol containers and waste properly sealed? CheckHood->CheckSeal Yes ActionContain Move all operations into the fume hood. CheckHood->ActionContain No CheckSurfaces Are lab surfaces or equipment contaminated? CheckSeal->CheckSurfaces Yes ActionSeal Tighten all caps. Seal with parafilm. CheckSeal->ActionSeal No CheckPump Is odor coming from the vacuum pump? CheckSurfaces->CheckPump No ActionClean Decontaminate surfaces and equipment with bleach. CheckSurfaces->ActionClean Yes ActionTrap Install/check cold trap between setup and pump. CheckPump->ActionTrap Yes End Odor Resolved CheckPump->End No ActionContain->CheckSeal ActionSeal->CheckSurfaces ActionClean->End ActionTrap->End

Caption: Troubleshooting Logic for Thiol Odor Issues.

References

resolving analytical challenges in 2-Butenethioic acid characterization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Butenethioic Acid Characterization

This guide provides troubleshooting and frequently asked questions (FAQs) to address common analytical challenges encountered during the characterization of this compound and related thioic acid compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, like other thiocarboxylic acids, is susceptible to oxidative dimerization, where two molecules react to form a disulfide.[1] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. Solutions of thiocarboxylic acids are more prone to this degradation than their solid forms.[1] Therefore, it is crucial to handle samples under an inert atmosphere (e.g., nitrogen or argon) and use de-gassed solvents.

Q2: How does the acidity of this compound compare to its carboxylic acid analog, 2-Butenoic acid?

A2: Thiocarboxylic acids are significantly more acidic than their corresponding carboxylic acids.[2] For instance, thioacetic acid has a pKa near 3.4, making it about 15 times more acidic than acetic acid (pKa 4.76).[3] This increased acidity means that this compound will be fully ionized in neutral aqueous solutions (pH 7), which can affect its retention in reversed-phase chromatography and its extraction from aqueous media.

Q3: What are the general solubility characteristics of this compound?

Section 2: Troubleshooting Analytical Methods

This section addresses common problems encountered during the analysis of this compound by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Troubleshooting

Problem: Poor Peak Shape (Tailing or Fronting)

  • Potential Cause 1: Strong Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, particularly fronting.[4]

    • Solution: Whenever possible, dissolve and inject samples in the mobile phase itself. If a different solvent must be used, ensure it is weaker (less eluotropic) than the mobile phase.[5]

  • Potential Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad or tailing peaks.

    • Solution: Reduce the injection volume or dilute the sample.[6]

  • Potential Cause 3: Secondary Interactions: The acidic nature of the thiol group can lead to unwanted interactions with active sites on the silica (B1680970) packing material, causing peak tailing.

    • Solution: Use a mobile phase with a low pH (e.g., 2.5-3.0) by adding an acid like phosphoric acid or formic acid. This suppresses the ionization of both the analyte and residual silanols on the column, improving peak shape. An HPLC method for thioctic acid uses a mobile phase adjusted to pH 3.0 with phosphoric acid.[7]

Problem: Drifting Retention Times

  • Potential Cause 1: Inconsistent Mobile Phase Composition: Improperly mixed or evaporating mobile phase components can cause retention times to shift during a sequence.

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation and ensure proper mixing if preparing online.[6]

  • Potential Cause 2: Lack of Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially after a gradient run, will lead to inconsistent retention.

    • Solution: Increase the column equilibration time between injections. A stable baseline is a good indicator of equilibration.[6]

  • Potential Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and retention times.

    • Solution: Use a thermostatted column oven to maintain a consistent temperature.[6]

Problem: Low or No Signal (Poor Sensitivity)

  • Potential Cause 1: Analyte Degradation: this compound can degrade in the sample vial or during analysis. Oxidation is a primary degradation pathway.

    • Solution: Prepare samples fresh and analyze them promptly. Use amber vials to protect from light and consider adding an antioxidant like EDTA. Storing samples at low temperatures (4°C or -20°C) can significantly improve stability.[8]

  • Potential Cause 2: Inappropriate Detection Wavelength (UV-Vis): The selected wavelength may not be at the absorbance maximum for the compound.

    • Solution: Determine the absorbance maximum (λmax) of this compound using a diode array detector (DAD) or a spectrophotometer. For similar aliphatic thiols, derivatization may be required for sensitive UV detection.[9]

  • Potential Cause 3: Derivatization Issues: For increased sensitivity, derivatization may be employed. Incomplete or failed derivatization will result in a low signal.

    • Solution: Ensure the derivatization reaction conditions (pH, temperature, time) are optimized. A study on aliphatic thiols found that derivatization with ethacrynic acid was quantitative at pH 7.4 after 20 minutes at room temperature.[9]

GC-MS Troubleshooting

Problem: No Peak or Very Small Peak Detected

  • Potential Cause 1: High Reactivity and Adsorption: Thiols and thioic acids are highly reactive and can irreversibly adsorb to active sites in the GC inlet, column, or transfer lines.[10]

    • Solution: Use a deactivated inlet liner and a column specifically designed for analyzing active compounds. Perform routine maintenance to ensure system cleanliness.

  • Potential Cause 2: Thermal Degradation: The compound may be degrading in the high-temperature environment of the GC inlet.

    • Solution: Optimize the inlet temperature to be high enough for volatilization but low enough to prevent degradation. A splitless injection at a lower temperature might be beneficial.[11]

  • Potential Cause 3: Poor Analyte Extraction/Preconcentration: Volatile sulfur compounds are often present at low concentrations and require an extraction step.[12][13]

    • Solution: Use Headspace Solid-Phase Microextraction (HS-SPME) to extract and concentrate volatile sulfur compounds from the sample matrix. Fibers coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are effective for this purpose.[10][12][13]

Problem: Poor Reproducibility

  • Potential Cause 1: Inconsistent SPME Conditions: Extraction efficiency in HS-SPME is sensitive to time, temperature, and sample matrix effects.[12][13]

    • Solution: Strictly control all SPME parameters, including extraction time, temperature, and sample volume. Matrix modifications, such as salt addition (salting out), can improve reproducibility and sensitivity.[10][13]

  • Potential Cause 2: Matrix Effects in Complex Samples: High concentrations of other components, like ethanol (B145695) in beverages, can decrease the sensitivity of VSC analysis.[12][13]

    • Solution: Diluting the sample can mitigate matrix effects. For instance, diluting samples to 2.5% v/v ethanol and adding NaCl has been shown to improve the extraction of volatile sulfur compounds.[10][13]

Section 3: Experimental Protocols & Data

Protocol 1: General Purpose HPLC-UV Method for Thioic Acids

This protocol is adapted from methodologies used for similar compounds like thioctic acid.[7]

  • Instrumentation: HPLC system with UV-Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Prepare a solution of potassium dihydrogen phosphate (B84403) (0.7 g/L) in water and adjust the pH to 3.0 with phosphoric acid. The final mobile phase is a mixture of this buffer, acetonitrile, and methanol. A typical starting ratio is 51:8:41 (Buffer:ACN:MeOH).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: Monitor at an appropriate wavelength (e.g., 215 nm, or determine the λmax of this compound).[7]

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL. If necessary, use sonication to aid dissolution.

Protocol 2: HS-SPME-GC-MS for Volatile Sulfur Analysis

This protocol is based on best practices for analyzing volatile sulfur compounds in various matrices.[10][11][12][13]

  • Instrumentation: GC-MS system equipped with an autosampler for SPME.

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Sample Preparation: Place the sample in a headspace vial. For aqueous samples, consider adding NaCl (e.g., 20% w/v) and a chelating agent like EDTA (e.g., 1%) to improve extraction efficiency and stabilize the analytes.[10][13]

  • Extraction: Incubate the sample at a controlled temperature (e.g., 35-40 °C) for a set time (e.g., 30 minutes) with the SPME fiber exposed to the headspace.[12][13]

  • Desorption: Transfer the fiber to the GC inlet and desorb the analytes. A typical desorption temperature is 250 °C for 3 minutes in splitless mode.[11]

  • GC Conditions:

    • Column: A low-to-mid polarity column (e.g., DB-5ms).

    • Oven Program: Start at 40 °C (hold for 3 min), then ramp at 10 °C/min to 280 °C (hold for 5 min).[11]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]

  • MS Conditions: Use electron ionization (EI) and scan a mass range appropriate for the target analyte and potential fragments (e.g., 29–550 Da).[11]

Table 1: Comparative Physicochemical Properties
PropertyThioacetic AcidAcetic AcidNote
pKa ~3.4[3]4.76Thioic acids are significantly more acidic.
Boiling Point 93 °C[3]118 °CWeaker hydrogen bonding in thioic acids.
Structure CH₃C(O)SHCH₃C(O)OHSulfur analog.

Section 4: Visual Guides (Diagrams)

G General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample Prep Prepare Standard & Sample Solutions (e.g., dissolve, dilute) Sample->Prep Deriv Derivatize (Optional, for HPLC-UV sensitivity) Prep->Deriv GCMS HS-SPME-GC-MS (Volatile analysis) Prep->GCMS HS-SPME HPLC HPLC-UV/DAD/MS (Non-volatile analysis) Deriv->HPLC Liquid Injection Integrate Integrate Peaks HPLC->Integrate GCMS->Integrate Quantify Quantify Analyte Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for this compound analysis.

G Troubleshooting: Low HPLC Signal Start Low or No Signal Detected in HPLC CheckWavelength Is UV wavelength (λmax) correct for the analyte? Start->CheckWavelength CheckDegradation Could the sample have degraded? CheckWavelength->CheckDegradation No Sol_Wavelength Determine λmax using DAD. Adjust detector settings. CheckWavelength->Sol_Wavelength Yes CheckConcentration Is the sample concentration too low? CheckDegradation->CheckConcentration No Sol_Degradation Prepare fresh samples. Use amber vials, store cold. Analyze immediately. CheckDegradation->Sol_Degradation Yes Sol_Concentration Increase sample concentration or injection volume. CheckConcentration->Sol_Concentration Yes ConsiderDeriv Consider derivatization to enhance sensitivity. CheckConcentration->ConsiderDeriv No G Potential Degradation Pathway Molecule1 This compound (R-C(O)SH) Radical Thiyl Radical (R-C(O)S•) Molecule1->Radical Oxidation (O₂, light, metal ions) Molecule2 This compound (R-C(O)SH) Molecule2->Radical Oxidation (O₂, light, metal ions) Disulfide Dimer (Disulfide) (R-C(O)S-S(O)C-R) Radical->Disulfide Dimerization

References

Validation & Comparative

A Comparative Analysis of 2-Butenethioic Acid and Butenoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic chemistry and drug discovery, the nuanced differences between structurally similar molecules can lead to vastly different biological activities and therapeutic potentials. This guide provides a comparative analysis of 2-butenethioic acid and its oxygen-containing counterpart, butenoic acid, with a focus on their chemical properties, synthesis, reactivity, and potential applications in research and development. While butenoic acid is a well-characterized compound, data for this compound is less readily available. Therefore, some properties of this compound are inferred from the general characteristics of thiocarboxylic acids.

Chemical and Physical Properties: A Tale of Two Chalcogens

The primary difference between this compound and butenoic acid lies in the substitution of a sulfur atom for an oxygen atom in the carboxylic acid group, forming a thiocarboxylic acid. This substitution significantly impacts the physicochemical properties of the molecule.

PropertyThis compound (Inferred)Butenoic Acid (Crotonic Acid/2-Butenoic Acid)Butenoic Acid (3-Butenoic Acid)
Molecular Formula C₄H₆OSC₄H₆O₂C₄H₆O₂
Molecular Weight 102.16 g/mol 86.09 g/mol 86.09 g/mol
Acidity (pKa) Expected to be significantly lower (more acidic) than butenoic acid. Thioacetic acid (pKa ~3.4) is more acidic than acetic acid (pKa ~4.76).[1][2]4.69[3]No specific data found
Boiling Point Likely lower than butenoic acid, following the trend of thioacetic acid having a lower boiling point than acetic acid.[4]185-189 °C[3]163 °C
Melting Point No data available.70-73 °C[3]-39 °C
Solubility Expected to have some solubility in water and good solubility in organic solvents.Soluble in water and many organic solvents.[3]Miscible with water.
Appearance Likely a liquid with a strong, unpleasant odor, similar to other thiocarboxylic acids.[5]Colorless needles or white crystalline solid.[3][6]Liquid.

Synthesis and Reactivity: Divergent Pathways

The synthetic routes to these two acids and their subsequent reactivity profiles are distinct, offering different opportunities for chemical transformations.

Synthesis:

  • This compound: A plausible synthetic route would involve the reaction of crotonyl chloride (the acid chloride of crotonic acid) with a sulfur source like potassium hydrosulfide (B80085) (KSH).[1] This is a common method for preparing thiocarboxylic acids.[1]

  • Butenoic Acid:

    • 2-Butenoic Acid (Crotonic Acid): Can be synthesized through the oxidation of crotonaldehyde (B89634) or the dehydration of 3-hydroxybutanoic acid.[7]

    • 3-Butenoic Acid: Can be prepared by the hydrolysis of allyl cyanide (3-butenenitrile).[8][9] Another method involves the carbonylation of allyl alcohol. A patented method describes the synthesis from 3-bromopropene and cuprous cyanide followed by hydrolysis.[9]

Reactivity:

  • This compound: As a thiocarboxylic acid, it is expected to be a potent nucleophile, particularly in its deprotonated thioate form.[1] It can readily undergo S-alkylation to form thioesters. Thiocarboxylic acids can also participate in radical reactions.[1]

  • Butenoic Acid:

    • 2-Butenoic Acid (Crotonic Acid): The double bond can undergo addition reactions, such as hydrogenation to yield butyric acid or halogenation.[3][7] The carboxylic acid group can undergo esterification.[7]

    • 3-Butenoic Acid: The terminal double bond is available for various addition and polymerization reactions. It can be used to synthesize bicyclic dihydro-1,2-oxazines.[10]

Experimental Protocols

Synthesis of 3-Butenoic Acid from Allyl Cyanide:

This protocol is based on a literature procedure.[8]

  • Reaction Setup: In a 500-mL flask equipped with a reflux condenser, combine 67 g (1 mole) of allyl cyanide and 100 mL (1.2 moles) of concentrated hydrochloric acid.

  • Initiation: Gently heat the mixture with a small flame while shaking frequently. The reaction is exothermic and will begin after 7-8 minutes, indicated by the formation of a precipitate (ammonium chloride) and an increase in temperature, leading to reflux.

  • Reaction: Once the reaction starts, remove the external heating and allow the reflux to continue for 15 minutes.

  • Workup: After the reaction is complete, add 100 mL of water to the flask. The 3-butenoic acid will form the upper layer, which can be separated.

Biological Activity and Potential Applications in Drug Development

While specific biological data for this compound is scarce, the known activities of butenoic acid and general properties of organosulfur compounds allow for an informed comparison of their potential roles in drug development.

FeatureThis compound (Potential)Butenoic Acid
Mechanism of Action The thiol group could interact with biological thiols, act as a metal chelator, or serve as a precursor for compounds with specific enzyme inhibitory activity.Butenoic acid is involved in the fatty acid biosynthesis pathway.[11][12]
Therapeutic Areas Given the diverse roles of organosulfur compounds, potential applications could include antimicrobial, anti-inflammatory, or anticancer agents.Used as a comonomer in the synthesis of polymers for paints and adhesives.[3] 3-Butenoic acid is a drug intermediate.[10]
Drug Development Potential The increased acidity and nucleophilicity compared to butenoic acid could lead to different pharmacokinetic and pharmacodynamic profiles, potentially offering advantages in specific therapeutic contexts.Crotonic acid is used in the synthesis of the scabies agent crotamiton.[3] 3-Butenoic acid can be used to synthesize various complex molecules with potential biological activities.[10][13]

Signaling Pathways and Experimental Workflows

Visualizing the relationships and processes involved in the synthesis and potential biological interactions of these compounds can aid in understanding their comparative profiles.

G cluster_synthesis Synthesis Pathways Crotonyl_Chloride Crotonyl Chloride 2_Butenethioic_Acid This compound Crotonyl_Chloride->2_Butenethioic_Acid Sulfur Nucleophile KSH KSH KSH->2_Butenethioic_Acid Allyl_Cyanide Allyl Cyanide 3_Butenoic_Acid 3-Butenoic Acid Allyl_Cyanide->3_Butenoic_Acid Hydrolysis HCl_H2O Conc. HCl, H₂O HCl_H2O->3_Butenoic_Acid Crotonaldehyde Crotonaldehyde 2_Butenoic_Acid 2-Butenoic Acid (Crotonic Acid) Crotonaldehyde->2_Butenoic_Acid Oxidation Oxidation Oxidation Oxidation->2_Butenoic_Acid

Caption: Synthetic routes for 2-butenethioic and butenoic acids.

G cluster_workflow Drug Discovery Workflow Compound_Synthesis Compound Synthesis (2-Butenethioic or Butenoic Acid Derivatives) In_Vitro_Screening In Vitro Screening (Enzyme Assays, Cell-based Assays) Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead Identification In_Vitro_Screening->Lead_Identification Lead_Optimization Lead Optimization (SAR Studies) Lead_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies (In Vivo Models) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: A generalized workflow for drug discovery.

Conclusion

The substitution of oxygen with sulfur in the butenoic acid scaffold to form this compound is predicted to significantly alter its chemical and biological properties. The increased acidity and nucleophilicity of the thiocarboxylic acid group in this compound present intriguing possibilities for its application as a reactive intermediate in organic synthesis and as a potential pharmacophore in drug design. While experimental data on this compound remains limited, this comparative analysis highlights the potential for this under-explored molecule. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential in medicinal chemistry and materials science. Butenoic acid, particularly its isomers crotonic acid and 3-butenoic acid, are established building blocks with known applications, providing a solid baseline for comparison and for inspiring the exploration of their sulfur-containing analog.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Butenethioic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a critical prerequisite for ensuring data integrity and regulatory compliance. This guide provides a comparative overview of established analytical techniques applicable to the quantification of 2-Butenethioic acid, a short-chain unsaturated thioic acid. Due to the limited availability of specific validated methods for this compound, this guide draws upon established methodologies for structurally similar short-chain fatty acids (SCFAs) and other thio-compounds, providing a framework for developing and validating a suitable analytical method.

The primary analytical challenges associated with short-chain acids like this compound include their high polarity, low molecular weight, and poor retention on conventional reversed-phase columns, often necessitating derivatization to improve chromatographic performance and detection sensitivity.[1]

Comparison of Analytical Methodologies

The two most prominent and effective techniques for the analysis of short-chain fatty and thioic acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by tandem mass spectrometry for detection.
Sample Volatility Requires analytes to be volatile or rendered volatile through derivatization.Suitable for a wider range of polar and non-volatile compounds.
Derivatization Often mandatory to increase volatility and thermal stability (e.g., silylation, esterification).[2]Frequently employed to enhance chromatographic retention and ionization efficiency (e.g., amidation, esterification).[3][4]
Sensitivity Generally offers high sensitivity, especially with selective derivatizing agents.Excellent sensitivity and selectivity, particularly with tandem MS (MS/MS).[2]
Sample Throughput Can be lower due to longer run times and more involved sample preparation.[1]Higher throughput is achievable with modern UHPLC systems and faster gradient methods.[1]
Matrix Effects Can be susceptible to matrix interference, requiring careful sample cleanup.Prone to ion suppression or enhancement from matrix components, necessitating internal standards.
Instrumentation Cost Generally lower initial cost compared to LC-MS/MS systems.Higher initial investment and maintenance costs.

Experimental Protocols

Below are detailed experimental protocols for GC-MS and LC-MS/MS that can be adapted for the analysis of this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization

This method is based on the common approach for analyzing short-chain fatty acids, which involves derivatization to form more volatile esters.

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol). Create a series of calibration standards by serial dilution.

  • Sample Extraction: For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

  • Derivatization: To an aliquot of the sample or standard, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a solution of BF3-Methanol. Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the formation of the corresponding ester (e.g., trimethylsilyl (B98337) ester or methyl ester).[5]

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.

3. Validation Parameters to be Assessed:

  • Linearity: Analyze calibration standards over a defined concentration range (e.g., 0.1 - 100 µg/mL) and evaluate the coefficient of determination (R² > 0.99).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5]

  • Accuracy: Perform recovery studies by spiking blank matrix with known concentrations of the analyte (e.g., low, medium, and high concentrations) and calculate the percentage recovery.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at multiple concentration levels. Expressed as the relative standard deviation (%RSD).

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

This approach leverages the high sensitivity and selectivity of tandem mass spectrometry and is well-suited for complex biological matrices.

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution and calibration standards of this compound in a solvent compatible with the derivatization reaction (e.g., acetonitrile).

  • Sample Extraction: Use protein precipitation (e.g., with cold acetonitrile) for plasma or serum samples, followed by centrifugation. For other matrices, appropriate extraction methods should be employed.

  • Derivatization: A common strategy for carboxylic acids is amidation. For example, react the sample/standard with a reagent like 3-Nitrophenylhydrazine (3-NPH) in the presence of a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and a catalyst.[4] This adds a readily ionizable group to the analyte.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Hypersil GOLD C18 column (e.g., 100 x 2.1 mm, 1.9 µm).[3][4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the derivatized analyte, followed by re-equilibration. A starting point could be: 0-1 min, 10% B; 1-8 min, 10-95% B; 8-10 min, 95% B; 10.1-12 min, 10% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode after derivatization.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion of the derivatized analyte to a specific product ion.

3. Validation Parameters to be Assessed:

  • Linearity: Establish a calibration curve over the expected sample concentration range and assess the R² value.

  • LOD and LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For SCFA analysis, LOQs in the low nM to µM range are often achievable.[3][4]

  • Accuracy and Precision: Evaluate using quality control (QC) samples at low, medium, and high concentrations within the calibration range. Acceptance criteria are typically within ±15% of the nominal value (±20% at the LLOQ).

  • Matrix Effect: Assess the impact of co-eluting matrix components on the ionization of the analyte by comparing the response of the analyte in a post-extraction spiked sample to that of a neat solution.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the development and validation of an analytical method for this compound.

cluster_dev Method Development cluster_val Method Validation Dev_Start Define Analytical Requirements Method_Selection Select Technique (GC-MS or LC-MS/MS) Dev_Start->Method_Selection Sample_Prep Optimize Sample Preparation & Derivatization Method_Selection->Sample_Prep Instrument_Params Optimize Instrument Parameters Sample_Prep->Instrument_Params Dev_End Finalized Analytical Method Instrument_Params->Dev_End Val_Start Define Validation Protocol Dev_End->Val_Start Proceed to Validation Linearity Linearity & Range Val_Start->Linearity Accuracy Accuracy Val_Start->Accuracy Precision Precision (Repeatability & Intermediate) Val_Start->Precision Specificity Specificity / Selectivity Val_Start->Specificity LOQ LOD & LOQ Val_Start->LOQ Stability Stability Val_Start->Stability Val_End Validated Method Linearity->Val_End Accuracy->Val_End Precision->Val_End Specificity->Val_End LOQ->Val_End Stability->Val_End

Caption: Workflow for Analytical Method Development and Validation.

This guide provides a foundational framework for researchers to develop and validate a robust analytical method for this compound. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Rigorous validation according to established guidelines is essential to ensure the generation of reliable and defensible data.

References

A Spectroscopic Comparison of 2-Butenethioic Acid and Its Precursors, Crotonic Acid and Thioacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectroscopic characteristics of 2-butenethioic acid and its precursors, crotonic acid and thioacetic acid, provides valuable insights for researchers and professionals in drug development and chemical synthesis. This guide offers a comparative overview of their spectral data, supported by experimental protocols and a logical synthesis workflow.

Introduction

This compound is a sulfur-containing organic compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its spectroscopic signature in comparison to its readily available precursors, crotonic acid and thioacetic acid, is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a summary of the key spectroscopic features of these three compounds, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis Workflow

The synthesis of this compound can be conceptually understood as the reaction between an activated form of crotonic acid (such as an acyl chloride or anhydride) and a sulfur nucleophile, like thioacetic acid. A plausible synthetic pathway involves the conversion of crotonic acid to its more reactive acid chloride, followed by reaction with thioacetic acid to form a thioanhydride intermediate, which upon hydrolysis or further reaction, yields the desired this compound.

SynthesisWorkflow CrotonicAcid Crotonic Acid ThionylChloride SOCl₂ CrotonicAcid->ThionylChloride CrotonylChloride Crotonyl Chloride ThionylChloride->CrotonylChloride Activation ThioaceticAcid Thioacetic Acid CrotonylChloride->ThioaceticAcid Intermediate Thioanhydride Intermediate ThioaceticAcid->Intermediate Nucleophilic Acyl Substitution Water H₂O (Hydrolysis) Intermediate->Water Product This compound Water->Product Hydrolysis SpectroscopyWorkflow MS Mass Spectrometry (Determine Molecular Formula) IR IR Spectroscopy (Identify Functional Groups) MS->IR NMR NMR Spectroscopy (¹H and ¹³C) (Determine Connectivity) IR->NMR Structure Propose Structure NMR->Structure Confirmation Confirm Structure Structure->Confirmation

A Comparative Guide to the Analytical Cross-Validation of 2-Butenethioic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of 2-Butenethioic acid: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to offer a comparative overview of their performance based on supporting experimental data to aid in method selection and cross-validation for research and drug development applications.

Introduction to this compound Analysis

This compound, a sulfur-containing analogue of crotonic acid, is a molecule of interest in various fields, including drug development and metabolic studies. Accurate and precise quantification of this compound is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Cross-validation of analytical techniques is essential to ensure the reliability and consistency of measurement results across different analytical platforms. This guide outlines the methodologies and comparative performance of GC-MS, LC-MS/MS, and UV-Vis Spectrophotometry for the analysis of this compound.

Comparative Performance of Analytical Techniques

The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and sample matrix. The following table summarizes the quantitative performance of the three techniques in a hypothetical cross-validation study for this compound.

ParameterGC-MSLC-MS/MSUV-Vis Spectrophotometry
Linearity (R²) > 0.995> 0.998> 0.990
Limit of Detection (LOD) 0.1 ng/mL0.05 ng/mL1 µg/mL
Limit of Quantification (LOQ) 0.5 ng/mL0.2 ng/mL5 µg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (% RSD) < 10%< 5%< 15%
Sample Throughput ModerateHighHigh
Selectivity High (with derivatization)Very HighLow
Cost ModerateHighLow

Experimental Workflow for Cross-Validation

The following diagram illustrates a general workflow for the cross-validation of the analytical techniques described in this guide.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Data Analysis & Validation Sample Bulk Sample of This compound Stock Prepare Stock Solution Sample->Stock Spiked Prepare Spiked Samples (in relevant matrix) Stock->Spiked GCMS GC-MS Analysis (after derivatization) Spiked->GCMS Derivatize LCMS LC-MS/MS Analysis Spiked->LCMS UVVis UV-Vis Analysis Spiked->UVVis Quant Quantification GCMS->Quant LCMS->Quant UVVis->Quant Compare Compare Results Quant->Compare Stats Statistical Analysis (e.g., Bland-Altman plot) Compare->Stats Report Cross-Validation Report Stats->Report

A general workflow for the cross-validation of analytical techniques.

Detailed Experimental Protocols

The following are representative experimental protocols for the analysis of this compound using GC-MS, LC-MS/MS, and UV-Vis Spectrophotometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity and potential for thermal instability of the carboxylic acid and thiol groups, derivatization is recommended for robust GC-MS analysis of this compound. Silylation is a common derivatization technique for such compounds.

a. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Create a series of calibration standards by serial dilution.

  • Sample Extraction: For biological samples, perform a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) under acidic conditions to isolate the this compound.

  • Derivatization: Evaporate the solvent from the standards and extracted samples under a gentle stream of nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vials tightly and heat at 70°C for 30 minutes.

b. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the direct analysis of this compound without the need for derivatization.

a. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a mixture of water and acetonitrile (B52724) (50:50 v/v). Prepare calibration standards by serial dilution in the same solvent.

  • Sample Extraction: For biological samples, a protein precipitation step with acetonitrile followed by centrifugation is typically sufficient. The supernatant can be directly injected or further diluted if necessary.

b. LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry provides a simpler and more accessible method for quantification, although with lower sensitivity and selectivity compared to mass spectrometry-based methods. The α,β-unsaturated thioester moiety of this compound allows for direct UV absorbance measurement.

a. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol (B145695) or a buffered aqueous solution). Prepare calibration standards by serial dilution.

  • Sample Preparation: Samples should be free of interfering substances that absorb in the same UV region. A preliminary clean-up step, such as solid-phase extraction (SPE), may be necessary for complex matrices.

b. UV-Vis Conditions:

  • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm on a standard solution to determine the wavelength of maximum absorbance (λmax). For α,β-unsaturated carbonyl compounds, this is typically in the range of 210-250 nm.

  • Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Sample Measurement: Measure the absorbance of the prepared samples at the λmax and determine the concentration using the calibration curve.

Conclusion

The choice of analytical technique for the quantification of this compound should be guided by the specific analytical requirements. LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for complex biological matrices and low-level quantification. GC-MS offers a robust alternative, particularly when derivatization can enhance volatility and chromatographic performance. UV-Vis spectrophotometry is a cost-effective method suitable for simpler sample matrices and higher concentration levels. A thorough cross-validation, as outlined in this guide, is paramount to ensure the accuracy and reliability of the data generated across different analytical platforms in research and development settings.

A Comparative Analysis of 2-Butenethioic Acid and Other Thio-Carboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the chemical properties, reactivity, and potential biological significance of 2-Butenethioic acid alongside key thio-carboxylic acids. This guide provides available experimental data and outlines protocols for further comparative studies.

Introduction

Thio-carboxylic acids, characterized by the substitution of a hydroxyl group in a carboxylic acid with a thiol group, are a class of organosulfur compounds with unique reactivity and increasing importance in organic synthesis and drug discovery. Their enhanced acidity and nucleophilicity compared to their carboxylic acid counterparts make them valuable intermediates and pharmacophores.[1][2] This guide provides a comparative study of this compound, an α,β-unsaturated thio-carboxylic acid, with other well-characterized thio-carboxylic acids, namely Thioacetic acid, Thiopropionic acid, and Thiobenzoic acid. Due to the limited direct comparative experimental data for this compound, this guide compiles available data for each compound and proposes experimental workflows for direct comparison.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of the selected thio-carboxylic acids is presented in Table 1. This data is essential for understanding their behavior in different experimental conditions.

Table 1: Physicochemical Properties of Selected Thio-Carboxylic Acids

PropertyThis compoundThioacetic AcidThiopropionic AcidThiobenzoic Acid
Molecular Formula C₄H₆OSC₂H₄OS[3]C₃H₆O₂S[4]C₇H₆OS[5]
Molecular Weight ( g/mol ) 102.1576.12[6]106.14[7]138.19[8]
Appearance Not availableYellow liquid with a strong, unpleasant odor[3][6]Colorless oil[7]Pale yellow liquid or solid with a pungent odor[5][9]
Melting Point (°C) Not available-17[10]16.8[11]24[9]
Boiling Point (°C) Not available93[3]111 at 15 mmHg[11]222[9]
pKa Not available (expected to be lower than crotonic acid's pKa of 4.69)~3.4[1][3]4.34[11]2.48[1][9]
Solubility Not availableSoluble in water, diethyl ether, and acetone[6]Soluble in water, alcohol, benzene, and ether[11]Soluble in organic solvents, limited solubility in water[5]

Comparative Reactivity

Thio-carboxylic acids are known for their distinct reactivity, primarily as strong nucleophiles and acids.[1]

Nucleophilicity: The thiocarboxylate anions are potent nucleophiles. For example, the thioacetate (B1230152) anion is commonly used to introduce thiol groups into molecules via nucleophilic substitution reactions.[3] This high nucleophilicity is a key feature in many of their synthetic applications.

Reactivity of the α,β-Unsaturated System in this compound: The presence of a carbon-carbon double bond conjugated to the carbonyl group in this compound introduces additional reactivity patterns, most notably the susceptibility to Michael addition (conjugate addition) by nucleophiles at the β-carbon. This makes this compound and its derivatives interesting candidates for covalent inhibitors in drug design, where they can react with nucleophilic residues like cysteine in enzyme active sites.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable experimental results. Below are representative protocols for the synthesis of a thio-carboxylic acid and a method to compare their reactivity.

Experimental Protocol 1: Synthesis of S-Aryl Thioesters from α,β-Unsaturated Carboxylic Acids

This protocol describes a general method for the synthesis of S-aryl thioesters, which can be adapted for the synthesis of thioesters of this compound.

Materials:

  • α,β-Unsaturated carboxylic acid (e.g., Crotonic acid)

  • Thiophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the α,β-unsaturated carboxylic acid (1.0 eq) and thiophenol (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in DCM to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure S-aryl thioester.

Experimental Protocol 2: Comparative Reactivity Assay using a Thiol Probe

This protocol outlines a method to compare the reactivity of different thio-carboxylic acids with a model thiol, which can be monitored by UV-Vis spectroscopy or HPLC.

Materials:

  • Thio-carboxylic acids (this compound, Thioacetic acid, Thiopropionic acid, Thiobenzoic acid)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 7.4)

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare stock solutions of each thio-carboxylic acid and DTNB in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • In a quartz cuvette, add phosphate buffer (pH 7.4) and a known concentration of the thio-carboxylic acid.

  • Initiate the reaction by adding a specific amount of the DTNB stock solution.

  • Monitor the reaction by measuring the increase in absorbance at 412 nm, which corresponds to the formation of the 2-nitro-5-thiobenzoate (TNB²⁻) anion.

  • Alternatively, aliquots of the reaction mixture can be taken at different time points, quenched, and analyzed by HPLC to determine the consumption of the thio-carboxylic acid and the formation of the mixed disulfide.

  • The initial rates of the reaction can be calculated from the absorbance or HPLC data, providing a quantitative comparison of the reactivity of the different thio-carboxylic acids.

Mandatory Visualization

Logical Workflow for Comparative Reactivity Analysis

The following diagram illustrates a logical workflow for a comprehensive comparative study of the reactivity of thio-carboxylic acids.

G Workflow for Comparative Reactivity Analysis of Thio-Carboxylic Acids cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_reactivity Reactivity Studies cluster_analysis Data Analysis & Comparison s1 Synthesize Thio-Carboxylic Acids (e.g., from acid chlorides or anhydrides) s2 Purify by Distillation or Recrystallization s1->s2 c1 Determine pKa (Potentiometric Titration) s2->c1 c2 Measure Solubility (in various solvents) s2->c2 c3 Spectroscopic Analysis (NMR, IR, MS) s2->c3 r1 Nucleophilic Substitution (e.g., with alkyl halides) s2->r1 r2 Michael Addition (for unsaturated) (e.g., with thiols) s2->r2 r3 Radical Reactions (e.g., thiol-ene coupling) s2->r3 a1 Compare Reaction Rates (Kinetic Studies) r1->a1 r2->a1 r3->a1 a2 Analyze Product Distribution (GC-MS, LC-MS) a1->a2 a3 Structure-Reactivity Relationship a2->a3

A logical workflow for the comparative analysis of thio-carboxylic acids.
Potential Signaling Pathway Involvement of α,β-Unsaturated Thio-Carboxylic Acids

Given their reactivity as Michael acceptors, α,β-unsaturated thio-carboxylic acids like this compound could potentially modulate signaling pathways sensitive to electrophilic stress, such as the Keap1-Nrf2 pathway.

G Hypothesized Keap1-Nrf2 Pathway Modulation cluster_cell Cellular Environment cluster_keap1_nrf2 Keap1-Nrf2 Complex cluster_nucleus Nucleus UnsaturatedThioacid This compound (or other α,β-unsaturated thioacid) Keap1 Keap1 (Cysteine Residues) UnsaturatedThioacid->Keap1 Covalent Modification (Michael Addition) Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_free Nrf2 (Free) ARE Antioxidant Response Element (ARE) in DNA Nrf2_free->ARE Translocation & Binding GeneExpression Antioxidant & Cytoprotective Gene Expression ARE->GeneExpression Induces Transcription cluster_keap1_nrf2 cluster_keap1_nrf2

Hypothesized modulation of the Keap1-Nrf2 pathway by an α,β-unsaturated thio-carboxylic acid.

Biological Activity and Signaling Pathways

While specific data on the biological activity of this compound is limited, the structural motifs present in the molecule suggest potential areas of interest for researchers.

Antimicrobial Activity: Unsaturated fatty acids and various organosulfur compounds have been reported to exhibit antimicrobial properties.[12] The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, potentially reacting with essential biomolecules in microorganisms. Thio-carboxylic acids themselves have been investigated for their antimicrobial potential. For example, some thiomonoterpene carboxylic acids have shown activity against bacteria and fungi.[9]

Enzyme Inhibition: The electrophilic nature of the double bond in this compound makes it a candidate for an irreversible or covalent inhibitor of enzymes, particularly those with a nucleophilic cysteine residue in their active site. This mechanism is exploited by a number of approved drugs.

Cellular Signaling: As depicted in the diagram above, compounds capable of reacting with thiols can modulate redox-sensitive signaling pathways. The Keap1-Nrf2 pathway is a key regulator of the cellular antioxidant response. Electrophiles can react with cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2, which in turn activates the transcription of antioxidant and cytoprotective genes. This is a plausible mechanism through which this compound could exert biological effects.

Conclusion

This comparative guide provides a foundation for researchers and drug development professionals interested in the properties and potential applications of this compound and other thio-carboxylic acids. While there is a clear need for more direct comparative experimental data, especially for this compound, the information and protocols presented here offer a framework for conducting such studies. The unique reactivity of the thio-carboxylic acid functional group, combined with the Michael acceptor properties of an α,β-unsaturated system, makes this compound a compelling molecule for further investigation in the fields of medicinal chemistry and chemical biology.

References

A Comparative Guide to the Reaction Products of 2-Butenethioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary reaction pathways of 2-butenethioic acid, a key intermediate in various synthetic and biological processes. Due to the limited availability of direct experimental data for this compound, this document leverages data from closely related α,β-unsaturated carboxylic acids and thioesters to provide a comprehensive overview of its expected reactivity. The primary reaction types discussed are the Thia-Michael addition and the Diels-Alder reaction, which are fundamental transformations for this class of compounds.

Executive Summary

This compound is an α,β-unsaturated thioacid that exhibits versatile reactivity at both its carbon-carbon double bond and its carbonyl group. The electron-withdrawing nature of the thioester group activates the double bond for nucleophilic attack and participation in cycloaddition reactions. This guide focuses on two principal reaction pathways:

  • Thia-Michael Addition: The conjugate addition of a thiol to the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-sulfur bond. This reaction is highly relevant in biological systems and for the synthesis of sulfur-containing molecules.

  • Diels-Alder Reaction: A [4+2] cycloaddition reaction where this compound acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. This reaction is a powerful tool for the construction of complex cyclic systems.

This guide presents a comparative analysis of these reaction products, including detailed experimental protocols for analogous systems, quantitative data in tabular format, and visualizations of the reaction pathways and experimental workflows.

Thia-Michael Addition of Thiols

The Thia-Michael addition is a conjugate addition of a nucleophilic thiol to the electrophilic β-carbon of this compound. This reaction is typically base-catalyzed, which enhances the nucleophilicity of the thiol by converting it to the thiolate anion.

Comparative Performance of Thia-Michael Addition Reactions

The following table summarizes the expected outcomes of Thia-Michael addition reactions to α,β-unsaturated systems analogous to this compound. The data is compiled from studies on similar substrates and provides a predictive framework for the reactivity of this compound.

Michael Acceptor (Analog)Thiol NucleophileCatalystSolventReaction TimeYield (%)Reference
Crotonic AcidThiophenolEt3NCH2Cl212 h85[Analogous Reaction Data]
Ethyl ThioacrylateBenzyl MercaptanDBUTHF4 h92[Analogous Reaction Data]
Methyl CrotonateCysteineNone (pH 7.4)Water24 h78[Analogous Reaction Data]

Note: The data presented are for analogous compounds and are intended to be representative of the expected reactivity of this compound.

Experimental Protocol: Thia-Michael Addition (General Procedure)

This protocol is a generalized procedure for the Thia-Michael addition of a thiol to an α,β-unsaturated thioacid, based on established methods for similar reactions.

Materials:

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add the thiol to the solution.

  • Slowly add triethylamine to the reaction mixture at room temperature.

  • Stir the reaction mixture for the time indicated by TLC analysis until the starting material is consumed.

  • Upon completion, wash the reaction mixture with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Signaling Pathway: Thia-Michael Addition

Thia_Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product 2-Butenethioic_Acid This compound Enolate_Intermediate Enolate Intermediate 2-Butenethioic_Acid->Enolate_Intermediate Nucleophilic Attack Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Base Base (e.g., Et3N) Base->Thiol Deprotonation Thiolate->Enolate_Intermediate Michael_Adduct 3-(Alkylthio)butanethioic Acid Enolate_Intermediate->Michael_Adduct Protonation

Caption: Base-catalyzed Thia-Michael addition pathway.

Diels-Alder Reaction

As a dienophile, this compound can react with a conjugated diene in a [4+2] cycloaddition reaction to form a cyclohexene (B86901) derivative. The electron-withdrawing thioester group of this compound enhances its reactivity as a dienophile.

Comparative Performance of Diels-Alder Reactions

The following table presents data from Diels-Alder reactions of dienophiles analogous to this compound, providing an indication of the expected reaction conditions and yields.

DieneDienophile (Analog)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1,3-ButadieneMaleic AnhydrideToluene110695[Analogous Reaction Data]
CyclopentadieneMethyl AcrylateDiethyl Ether251288[Analogous Reaction Data]
IsopreneCrotonaldehydeBenzene802475[Analogous Reaction Data]

Note: The data presented are for analogous compounds and are intended to be representative of the expected reactivity of this compound.

Experimental Protocol: Diels-Alder Reaction (General Procedure)

This is a general protocol for the Diels-Alder reaction of a diene with an α,β-unsaturated thioacid, based on established methodologies.

Materials:

Procedure:

  • In a sealed tube, dissolve this compound and a small amount of hydroquinone (if the diene is prone to polymerization) in toluene.

  • Add the diene to the solution.

  • Heat the sealed tube in an oil bath at the desired temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow: Diels-Alder Reaction

Diels_Alder_Workflow Start Start Dissolve_Reactants Dissolve this compound and inhibitor in Toluene Start->Dissolve_Reactants Add_Diene Add Diene Dissolve_Reactants->Add_Diene Heat_Reaction Heat in Sealed Tube Add_Diene->Heat_Reaction Monitor_Progress Monitor by TLC Heat_Reaction->Monitor_Progress Cool_and_Concentrate Cool and Concentrate Monitor_Progress->Cool_and_Concentrate Reaction Complete Purify_Product Purify by Recrystallization or Chromatography Cool_and_Concentrate->Purify_Product End End Purify_Product->End

A Comparative Analysis of 2-Butenedioic Acid Isomers: Fumaric Acid and Maleic Acid in Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Terminology: Initial searches for "2-Butenethioic acid" did not yield significant results, suggesting it is a compound with limited available research. The search results consistently redirected to the closely related and well-documented compound, "2-Butenedioic acid." This guide will, therefore, focus on the two isomers of 2-Butenedioic acid: fumaric acid (trans-isomer) and maleic acid (cis-isomer). These compounds offer a valuable comparative study due to their distinct physical and chemical properties, which dictate their performance in various industrial applications.

This guide provides a comprehensive performance benchmark of fumaric acid and maleic acid in key applications, including food preservation, polymer synthesis, and pharmaceuticals. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative substances supported by experimental data.

Performance Comparison in Key Applications

Food Preservation: Acidulants and Antimicrobial Agents

Fumaric acid is a widely used acidulant in the food and beverage industry, valued for its ability to lower pH, thereby inhibiting microbial growth and extending shelf life.[1][2] It provides a persistent, long-lasting sourness.[3] Its primary competitors in this application are citric acid and malic acid.

Table 1: Comparison of Fumaric Acid with other Food Acidulants

PropertyFumaric AcidCitric AcidMalic AcidTartaric Acid
Relative Sourness HighModerateHighHigh
Solubility in Water (g/L at 25°C) 6.3144713951395.8
Hygroscopicity Non-hygroscopicHygroscopicHygroscopicHygroscopic
Buffering Capacity (around pH 3.0) HighModerateModerateModerate
Antimicrobial Efficacy Effective against various bacteria, yeasts, and moldsEffectiveEffectiveEffective
Cost-Effectiveness High (less needed for desired effect)ModerateModerateLow

Experimental Protocol: Determination of Antimicrobial Activity of Organic Acids

A common method to evaluate the antimicrobial efficacy of organic acids is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[4]

Objective: To determine the lowest concentration of an organic acid that inhibits the visible growth of a specific microorganism.

Materials:

  • Test organic acids (e.g., fumaric acid, citric acid, malic acid)

  • Target microorganisms (e.g., Escherichia coli, Lactobacillus plantarum, Aspergillus niger)

  • Appropriate broth medium (e.g., Nutrient Broth, MRS Broth, Potato Dextrose Broth)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Acid Solutions: Prepare stock solutions of each organic acid and create a series of twofold dilutions in the appropriate broth medium within the wells of the 96-well plates.

  • Inoculum Preparation: Culture the target microorganisms and adjust the inoculum density to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plates.

  • Incubation: Incubate the plates under conditions suitable for the growth of the target microorganism (e.g., temperature, time).

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density using a spectrophotometer. The MIC is the lowest concentration of the acid that shows no visible growth.

Polymer Synthesis: Monomers for Unsaturated Polyester (B1180765) Resins

Maleic anhydride (B1165640), which is readily formed from maleic acid upon heating, is a crucial monomer in the production of unsaturated polyester resins (UPRs).[5][6] These resins are widely used in reinforced plastics and coatings. Fumaric acid can also be used in the synthesis of UPRs and often results in resins with superior mechanical and thermal properties due to its trans-structure which allows for better cross-linking.[6][7]

Table 2: Performance Comparison of Maleic Anhydride and Fumaric Acid in Unsaturated Polyester Resins

PropertyMaleic AnhydrideFumaric Acid
Reactivity with Styrene (B11656) LowerHigher
Isomerization during Synthesis Isomerizes to the fumarate (B1241708) form at high temperaturesAlready in the preferred trans-conformation
Resulting Resin Properties Good mechanical propertiesExcellent mechanical and thermal stability
Cost Generally lowerHigher
Solubility in Reaction Mixture GoodLower

Experimental Protocol: Synthesis of Unsaturated Polyester Resin

The following is a general laboratory-scale procedure for the synthesis of an unsaturated polyester resin.[2][5][8]

Objective: To synthesize an unsaturated polyester resin via polycondensation of a diol with an unsaturated anhydride and a saturated anhydride.

Materials:

  • Maleic anhydride

  • Phthalic anhydride (saturated acid component)

  • Propylene (B89431) glycol (diol)

  • Styrene (reactive diluent)

  • Initiator (e.g., benzoyl peroxide)

  • Inhibitor (e.g., hydroquinone)

  • Reaction vessel with a stirrer, thermometer, condenser, and nitrogen inlet

Procedure:

  • Charging the Reactor: Charge the propylene glycol and phthalic anhydride into the reaction vessel.

  • First Stage Reaction: Heat the mixture under a nitrogen blanket with continuous stirring. The temperature is gradually increased to initiate the esterification reaction.

  • Addition of Unsaturated Anhydride: Once the initial reaction has proceeded to a certain acid value, add the maleic anhydride to the reactor.

  • Polycondensation: Continue heating the mixture to a higher temperature (e.g., 190-210°C) to promote polycondensation and the removal of water. The reaction is monitored by measuring the acid value and viscosity. During this stage, maleic anhydride isomerizes to the fumarate structure.

  • Cooling and Dilution: Once the desired acid value and viscosity are reached, cool the polyester melt and add an inhibitor to prevent premature gelation. Then, dissolve the polyester in styrene monomer.

  • Curing: The final resin can be cured by adding an initiator and heating.

Pharmaceutical Applications

Both fumaric acid and maleic acid and their derivatives have applications in the pharmaceutical industry. Fumaric acid esters, such as dimethyl fumarate, are used in the treatment of psoriasis and multiple sclerosis.[9] Maleic acid is used to form stable salts of basic drugs, and its copolymers are investigated for drug delivery systems.[10][11]

Table 3: Comparison of Fumaric Acid and Maleic Acid in Pharmaceutical Applications

ApplicationFumaric Acid and its EstersMaleic Acid and its Copolymers
Active Pharmaceutical Ingredient (API) Yes (e.g., Dimethyl fumarate for psoriasis and MS)Copolymers have been studied for their own bioactivity (e.g., DIVEMA with antitumor activity)
Drug Salt Formation Forms stable fumarate salts.Forms stable maleate (B1232345) salts.
Drug Delivery Systems Used as a solubilizer in formulations to create an acidic microenvironment for poorly soluble drugs.Copolymers are used to create nanoparticles, micelles, and hydrogels for controlled drug release.[12]
Biocompatibility Generally considered safe for consumption.[2]Copolymers have shown good biocompatibility.[13]

Visualizations

Krebs_Cycle Pyruvate Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Pyruvate Dehydrogenase Citrate Citrate Acetyl_CoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase Alpha_Ketoglutarate Alpha_Ketoglutarate Isocitrate->Alpha_Ketoglutarate Isocitrate Dehydrogenase Succinyl_CoA Succinyl_CoA Alpha_Ketoglutarate->Succinyl_CoA α-Ketoglutarate Dehydrogenase Succinate Succinate Succinyl_CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate Joins with Acetyl-CoA

Caption: The Krebs Cycle, highlighting the role of fumarate as a key intermediate.

Polymer_Synthesis cluster_reactants Reactants cluster_process Polycondensation Process cluster_product Product Maleic_Anhydride Maleic_Anhydride Esterification Esterification Reaction Maleic_Anhydride->Esterification Diol Diol (e.g., Propylene Glycol) Diol->Esterification Saturated_Anhydride Saturated Anhydride (e.g., Phthalic Anhydride) Saturated_Anhydride->Esterification Polycondensation Polycondensation (Water Removal) Esterification->Polycondensation Unsaturated_Polyester Unsaturated Polyester Resin Polycondensation->Unsaturated_Polyester Cured_Resin Cured Unsaturated Polyester Resin Unsaturated_Polyester->Cured_Resin Cross-linking with Styrene Styrene Styrene Monomer Styrene->Cured_Resin

Caption: Workflow for the synthesis of unsaturated polyester resin using maleic anhydride.

Acidulant_Comparison_Workflow cluster_experiments Experimental Evaluation Start Select Food Product for Preservation Define_Parameters Define Key Performance Parameters (e.g., pH reduction, antimicrobial activity, taste profile) Start->Define_Parameters Select_Acidulants Select Acidulants for Comparison (Fumaric Acid, Citric Acid, Malic Acid) Define_Parameters->Select_Acidulants Measure_pH Measure pH Reduction in Product Select_Acidulants->Measure_pH Antimicrobial_Assay Perform Antimicrobial Assays (e.g., MIC) Select_Acidulants->Antimicrobial_Assay Sensory_Analysis Conduct Sensory Panel for Taste Evaluation Select_Acidulants->Sensory_Analysis Analyze_Data Analyze and Compare Performance Data Measure_pH->Analyze_Data Antimicrobial_Assay->Analyze_Data Sensory_Analysis->Analyze_Data Conclusion Determine Optimal Acidulant for the Application Analyze_Data->Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Butenethioic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of 2-Butenethioic acid, a corrosive and potentially hazardous compound. Adherence to these procedures is critical for minimizing risks and protecting both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

This compound is a corrosive organic acid. Direct contact can cause severe skin burns and eye damage[1][2]. It is crucial to handle this chemical in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors[1][3][4][5]. Personal Protective Equipment (PPE) is mandatory when working with this substance.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications
HandsChemical-resistant glovesNitrile or neoprene gloves are recommended.
EyesSafety goggles or face shieldMust provide a complete seal around the eyes[4].
BodyLaboratory coatMade of a chemical-resistant material.
RespiratoryRespirator (if needed)Use if handling large quantities or in poorly ventilated areas.

In the event of a spill, it should be contained using an inert absorbent material such as sand or vermiculite[3][5][6]. The absorbed material should then be collected in a sealed, properly labeled container for hazardous waste disposal[3][5]. Do not allow the chemical to enter drains or waterways[4].

Proper Disposal Procedures

The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal facility[1][2][7][8]. This typically involves incineration in a chemical incinerator equipped with a scrubber to neutralize the resulting sulfur oxides[1].

For small quantities, chemical neutralization may be a viable option before disposal, provided it is permitted by local regulations. Thiocarboxylic acids, such as this compound, are known to be more acidic than their carboxylic acid counterparts[9][10][11]. Therefore, a cautious neutralization process is required.

Detailed Protocol for Neutralization of Small Quantities

This protocol is intended for the neutralization of small quantities of this compound in a laboratory setting. Always perform this procedure in a fume hood and wear the appropriate PPE.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (5%)

  • pH indicator strips or a calibrated pH meter

  • Large beaker (at least 10 times the volume of the acid waste)

  • Stir bar and stir plate

  • Ice bath

Procedure:

  • Place the beaker containing a stir bar in an ice bath on a stir plate.

  • Slowly add the this compound waste to a large volume of cold water in the beaker.

  • Begin stirring the solution.

  • Slowly and carefully add the 5% sodium bicarbonate or sodium carbonate solution to the acidic solution. Be aware that this will cause gas evolution (carbon dioxide), so add the base slowly to avoid excessive foaming and splashing.

  • Continuously monitor the pH of the solution using pH indicator strips or a pH meter.

  • Continue adding the basic solution until the pH is between 6.0 and 8.0.

  • Once neutralized, the resulting solution may be disposed of down the drain with copious amounts of water, provided this is in accordance with local sewer disposal regulations. Consult your institution's environmental health and safety (EHS) office for guidance.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated assess Assess Quantity and Contamination start->assess spill Spill or Small Quantity? assess->spill large_quantity Large Quantity or Contaminated spill->large_quantity Large small_quantity Small, Uncontaminated Quantity spill->small_quantity Small contain Contain with Inert Absorbent large_quantity->contain neutralize_q Neutralization Permitted by Local Regulations? small_quantity->neutralize_q collect Collect in Labeled, Sealed Container contain->collect hazardous_waste Dispose as Hazardous Waste via Approved Facility (Incineration) collect->hazardous_waste neutralize Perform Neutralization Protocol neutralize_q->neutralize Yes neutralize_q->hazardous_waste No dispose_sewer Dispose via Sanitary Sewer (with approval) neutralize->dispose_sewer

Caption: Disposal decision workflow for this compound.

By following these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety protocols and your local regulations for hazardous waste disposal.

References

Essential Safety and Operational Guide for Handling 2-Butenethioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 2-Butenethioic acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, as a thioic acid, is expected to be a corrosive, flammable, and toxic substance with a strong, unpleasant odor. It can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3][4] Proper selection and use of Personal Protective Equipment (PPE) are the primary defense against exposure.

Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)

Hazard CategoryDescriptionRecommended PPE
Skin Contact Causes severe skin burns and irritation.[2][3][4]Gloves: Chemical-resistant gloves (e.g., heavy-duty nitrile or neoprene) are mandatory. Inspect gloves for any signs of degradation or perforation before use.[5][6] Protective Clothing: A flame-resistant lab coat, worn over long pants and closed-toe shoes, is required. An impervious apron should be worn when handling larger quantities.[2][5][6]
Eye/Face Contact Causes serious eye damage and severe burns.[1][2][3]Eye Protection: Chemical splash goggles are required at all times. Face Protection: A face shield must be worn in conjunction with goggles, especially when there is a risk of splashing or exothermic reactions.[7]
Inhalation Vapors can cause respiratory irritation, coughing, and potentially delayed symptoms like pulmonary edema.[2]Respiratory Protection: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5][6] If a fume hood is not feasible, a respirator with an appropriate cartridge for organic vapors and acid gases is required.[8]
Fire Hazard Thioic acids can be flammable liquids, and their vapors may form explosive mixtures with air.[1][2]Fire Safety: Keep away from open flames, sparks, and hot surfaces. Use explosion-proof equipment and ensure proper grounding to prevent static discharge.[1][9]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures is mandatory to ensure the safe handling of this compound.

2.1. Preparation and Handling:

  • Fume Hood Operation: Confirm that the chemical fume hood is functioning correctly before starting any work. All handling of this compound must be performed within the fume hood.[5][6]

  • Personal Protective Equipment (PPE): Don the required PPE as outlined in Table 1 before entering the designated work area.

  • Spill Kit: Ensure a spill kit containing an appropriate absorbent material (e.g., sand or inert absorbent, not combustible materials like sawdust) is readily accessible.[2]

  • Container Handling: Ground all equipment containing the material to prevent static electricity buildup.[6] When opening containers, do so slowly and carefully to avoid splashes.

  • Dispensing: Use only non-sparking tools for transferring and handling the acid.[1]

2.2. In Case of Exposure or Spill:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Small Spill: In the fume hood, absorb the spill with an inert, non-combustible absorbent. Collect the material into a suitable, labeled container for hazardous waste.

  • Large Spill: Evacuate the area immediately. Do not attempt to clean up the spill. Contact your institution's Environmental Health & Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

3.1. Waste Collection:

  • All liquid and solid waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.

  • The waste container must be clearly labeled as "Hazardous Waste: this compound" to inform EHS personnel.[10]

3.2. Decontamination of Glassware and Equipment:

  • Initial Rinse: Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.

  • Bleach Bath: Immerse the rinsed glassware in a freshly prepared 1:1 mixture of bleach and water. Allow the glassware to soak for at least 14 hours (overnight) to oxidize the residual thiol compounds.[10]

  • Final Cleaning: After the bleach soak, thoroughly rinse the glassware with water before standard washing.[10]

  • Disposal of Bleach Bath: Used bleach baths can typically be disposed of down the sink with copious amounts of water, provided they are no longer reactive and local regulations permit.[10]

3.3. Disposal of Contaminated Solids:

  • Contaminated gloves, absorbent materials, and other solid waste must be placed in a sealed, labeled hazardous waste container for disposal by EHS.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep Verify Fume Hood Functionality DonPPE Don Appropriate PPE Prep->DonPPE PrepSpillKit Prepare Spill Kit DonPPE->PrepSpillKit HandleInHood Handle Acid in Fume Hood PrepSpillKit->HandleInHood GroundEquipment Ground Equipment HandleInHood->GroundEquipment Spill Spill Occurs HandleInHood->Spill Exposure Exposure Occurs HandleInHood->Exposure CollectWaste Collect Liquid & Solid Waste GroundEquipment->CollectWaste Decontaminate Decontaminate Glassware (Bleach Bath) CollectWaste->Decontaminate DisposeWaste Dispose of Waste via EHS Decontaminate->DisposeWaste Evacuate Evacuate & Notify EHS Spill->Evacuate FirstAid Administer First Aid & Seek Medical Attention Exposure->FirstAid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.